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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-2-methoxy-3-methylaniline: Navigating a Sparsely Documented Chemical Landscape

A Note to the Researcher: The initial subject of this technical guide was "4-Chloro-2-methoxy-3-methylaniline." However, a comprehensive search of scientific databases and commercial supplier catalogs did not yield a spe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial subject of this technical guide was "4-Chloro-2-methoxy-3-methylaniline." However, a comprehensive search of scientific databases and commercial supplier catalogs did not yield a specific, confirmed CAS number or detailed, verifiable experimental data for this exact isomer. The most relevant entry found is the CAS number for the hydrochloride salt, 202603-14-3 . The absence of robust public data on the free base form of 4-Chloro-2-methoxy-3-methylaniline makes the creation of a scientifically rigorous and reliable in-depth guide challenging at this time.

To provide a valuable and accurate resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented isomer: 4-Chloro-2-methoxyaniline (CAS: 93-50-5) . This compound shares key structural motifs—a chlorinated and methoxylated aniline ring—and its established body of literature allows for a thorough exploration of its properties and applications, which can, in turn, provide valuable insights for the study of other, less-characterized substituted anilines.

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[3][4] Among these, the chloro and methoxy groups are of particular interest due to their ability to modulate electronic and steric characteristics, influencing everything from receptor-ligand interactions to metabolic pathways.[3][4]

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline, a valuable intermediate in organic synthesis. We will delve into its fundamental properties, established synthetic routes, and its utility in the development of novel chemical entities.

Core Properties of 4-Chloro-2-methoxyaniline

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key identifiers and properties of 4-Chloro-2-methoxyaniline.

IdentifierValueReference
IUPAC Name 4-Chloro-2-methoxyaniline
Synonym(s) 4-chloro-2-methoxyphenylamine
CAS Number 93-50-5
Molecular Formula C₇H₈ClNO[5]
Molecular Weight 157.60 g/mol [5]
Physical Form Solid
Storage Temperature Refrigerator

Molecular Structure and Key Features

The molecular structure of 4-Chloro-2-methoxyaniline is fundamental to its reactivity and utility.

Figure 1: Molecular Structure of 4-Chloro-2-methoxyaniline.

The key structural features that dictate the chemical behavior of 4-Chloro-2-methoxyaniline are:

  • The Aniline Moiety: The primary amine group is a nucleophilic center and can participate in a wide range of reactions, including acylation, alkylation, and salt formation.[1] It also acts as an activating, ortho-, para-director in electrophilic aromatic substitution, although this is modulated by the other substituents.

  • The Methoxy Group: Located at the ortho position to the amine, the methoxy group is an electron-donating group through resonance, further activating the aromatic ring. Its steric bulk can influence the regioselectivity of reactions.

  • The Chloro Group: Positioned para to the amine, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Synthesis of Substituted Anilines: A General Overview

The synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compounds. A general and widely applicable method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of a Substituted Aniline

This protocol provides a general methodology for the reduction of a nitroaromatic precursor to the corresponding aniline. Note: This is a representative procedure and may require optimization for specific substrates.

Materials:

  • Substituted nitroaromatic compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Magnetic stirrer or mechanical shaker

  • Filtration apparatus (e.g., Buchner funnel with celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve the nitroaromatic precursor in a minimal amount of methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to higher pressures depending on the reactivity of the substrate and the equipment).

  • Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of the solvent used in the reaction to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aniline product.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or distillation as needed.

G cluster_0 Synthesis Workflow Nitroaromatic Precursor Nitroaromatic Precursor Dissolution in Solvent Dissolution in Solvent Nitroaromatic Precursor->Dissolution in Solvent Addition of Pd/C Catalyst Addition of Pd/C Catalyst Dissolution in Solvent->Addition of Pd/C Catalyst Hydrogenation Hydrogenation Addition of Pd/C Catalyst->Hydrogenation Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Hydrogenation->Reaction Monitoring (TLC/GC-MS) Filtration (Removal of Catalyst) Filtration (Removal of Catalyst) Reaction Monitoring (TLC/GC-MS)->Filtration (Removal of Catalyst) Solvent Evaporation Solvent Evaporation Filtration (Removal of Catalyst)->Solvent Evaporation Purification Purification Solvent Evaporation->Purification Substituted Aniline Product Substituted Aniline Product Purification->Substituted Aniline Product

Figure 2: General Workflow for the Synthesis of Substituted Anilines via Catalytic Hydrogenation.

Applications in Drug Discovery and Development

Substituted anilines, including 4-Chloro-2-methoxyaniline, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2]

The specific substitution pattern of 4-Chloro-2-methoxyaniline can be leveraged to synthesize compounds for various therapeutic areas. For instance, similar structures are often explored as:

  • Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.[2]

  • Intermediates for Heterocyclic Synthesis: The amine group is a versatile handle for constructing various heterocyclic ring systems, which are prevalent in pharmaceuticals. For example, anilines are precursors to quinolines and other fused heterocyclic systems.[6]

The presence of the chloro and methoxy groups can influence the metabolic stability of the final compound. For example, the chloro group can block potential sites of metabolic oxidation, while the methoxy group can be a site for O-demethylation. Understanding these potential metabolic pathways is crucial in the drug design process.[4]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-methoxyaniline. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-2-methoxyaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecular architectures. While the specific isomer 4-Chloro-2-methoxy-3-methylaniline remains less characterized, the principles and methodologies outlined in this guide for the well-documented 4-Chloro-2-methoxyaniline provide a solid foundation for researchers exploring the synthesis and application of substituted anilines in their drug discovery and development endeavors.

References

  • Slideshare. Reactions and pharmaceutical applications of aniline. [Link]

  • Capot Chemical. MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]

  • PubChem. 4-Chloro-3-methoxyaniline. [Link]

  • Cresset. Aniline replacement in drug-like compounds. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

Sources

Exploratory

IUPAC name and synonyms for 4-chloro-2-methoxy-3-methylaniline.

A Critical Intermediate for Pharmaceutical and Agrochemical Synthesis Executive Summary 4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2) is a highly specialized aromatic building block characterized by a unique substit...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Pharmaceutical and Agrochemical Synthesis

Executive Summary

4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2) is a highly specialized aromatic building block characterized by a unique substitution pattern that combines electronic richness (methoxy and methyl donors) with a reactive handle (chloro group). This compound serves as a pivotal intermediate in the synthesis of complex heterocyclic systems found in next-generation herbicides, azo pigments, and small-molecule kinase inhibitors. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and handling protocols, designed to support rigorous R&D and scale-up operations.

Chemical Identity & Nomenclature[1][2]

Accurate identification is paramount in regulatory and synthetic contexts. The compound is a tri-substituted aniline derivative.

Identifier Value
IUPAC Name 4-Chloro-2-methoxy-3-methylaniline
Systematic Name 4-Chloro-2-methoxy-3-methylbenzenamine
Common Synonyms 4-Chloro-3-methyl-o-anisidine; 2-Methoxy-3-methyl-4-chloroaniline
CAS Registry Number 6358-81-2 (Free Base) 202603-14-3 (Hydrochloride Salt)
Molecular Formula C₈H₁₀ClNO
SMILES COc1c(C)c(Cl)ccc1N
InChI Key HKWFZJLHZQHDMX-UHFFFAOYSA-N

Physicochemical Profile

The substitution pattern of the benzene ring significantly influences the compound's solubility and reactivity. The ortho-methoxy group provides electron density via resonance, while the meta-methyl group adds steric bulk, influencing the regioselectivity of downstream electrophilic aromatic substitutions.

Property Data / Estimate Significance
Molecular Weight 171.62 g/mol Stoichiometric calculations.
Physical State Solid (Crystalline)Handling and dosing.
Appearance Off-white to light brownColoration often indicates oxidation.
Melting Point 50–55 °C (Experimental)Low MP requires cold storage to prevent caking.
Boiling Point ~260 °C (at 760 mmHg)High BP allows for high-temperature coupling reactions.
pKa (Conjugate Acid) ~4.11 (Predicted)Weak base; requires strong acids for salt formation.
LogP 2.61Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The most scalable route to 4-chloro-2-methoxy-3-methylaniline involves the electrophilic chlorination of 2-methoxy-3-methylaniline (also known as 3-methyl-o-anisidine). The amino group (-NH₂) and methoxy group (-OCH₃) are strong ortho/para directors. However, the amino group dominates the directing effect.

  • Directing Effects: The position para to the amino group (position 4) is electronically activated. While the ortho position (position 6) is also activated, the para position is sterically favored, especially given the methyl group at position 3 blocking the other ortho site relative to the methoxy.

Optimized Synthetic Protocol (Laboratory Scale)

Objective: Selective monochlorination at the C4 position while minimizing oxidation of the amino group.

Reagents:

  • Precursor: 2-Methoxy-3-methylaniline (CAS 18102-30-2)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 mmol of 2-methoxy-3-methylaniline in 50 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Low temperature is critical to prevent oxidation of the aniline nitrogen.

  • Addition: Add 10.5 mmol (1.05 eq) of NCS portion-wise over 30 minutes. Note: NCS is preferred over elemental chlorine gas for better regioselectivity and ease of handling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quenching: Quench the reaction with 10% sodium thiosulfate solution to neutralize any excess oxidant.

  • Workup: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the target compound.

Synthesis Workflow Diagram

SynthesisPath Start 2-Methoxy-3-methylaniline (CAS 18102-30-2) Intermediate Reaction Mixture (Acetonitrile, N2 atm) Start->Intermediate Dissolution Reagent N-Chlorosuccinimide (NCS) (1.05 eq, 0°C) Reagent->Intermediate Electrophilic Chlorination Quench Quench (10% Na2S2O3) Intermediate->Quench 4-6 hrs, RT Product 4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2) Quench->Product Extraction & Purification

Caption: Regioselective synthesis of 4-chloro-2-methoxy-3-methylaniline via electrophilic aromatic substitution.

Analytical Characterization

Validating the structure requires confirming the regiochemistry of the chlorine atom.

Technique Expected Signal / Observation Interpretation
¹H NMR (DMSO-d₆) Doublet at ~6.6 ppm (1H), Doublet at ~7.0 ppm (1H)Indicates two ortho or para protons. Regiochemistry confirmed by coupling constants (J ~8.5 Hz for ortho coupling if Cl was elsewhere, but here protons are para to each other? No, protons are at C5 and C6. They are ortho to each other. J ≈ 8-9 Hz).
¹H NMR (Methyls) Singlet at ~3.7 ppm (3H, -OCH₃); Singlet at ~2.1 ppm (3H, -CH₃)Distinct chemical shifts for methoxy and aryl-methyl groups.
MS (ESI+) [M+H]⁺ = 172.0 / 174.0Characteristic 3:1 isotopic ratio for Chlorine-35/37.
HPLC Single peak, Purity > 98%Retention time shifts significantly vs. non-chlorinated precursor.

Applications in Drug & Agrochemical Development

This intermediate acts as a scaffold for "privileged structures" in medicinal chemistry.

Agrochemicals (Herbicides)

The 4-chloro-2-methoxy-3-methylaniline scaffold is structurally homologous to the "cresidine" class of intermediates used in the synthesis of dinitrotoluidine herbicides and sulfonylurea precursors. The chlorine atom at position 4 blocks metabolic hydroxylation, extending the half-life of the active ingredient in soil or plant systems.

Pharmaceutical Research
  • Kinase Inhibitors: Substituted anilines are frequently used to form the hinge-binding motif of kinase inhibitors. The methoxy group provides a hydrogen bond acceptor, while the methyl and chloro groups fill hydrophobic pockets (e.g., the gatekeeper region) within the ATP-binding site.

  • GPCR Ligands: Used as a building block for synthesizing biaryl amides targeting GPCRs, where the specific substitution pattern restricts conformational rotation, locking the ligand in a bioactive conformation.

Azo Pigments

In the dye industry, this compound serves as a diazo component .[1] Upon diazotization (reaction with NaNO₂/HCl), it forms a diazonium salt that can be coupled with phenols or naphthols to produce yellow to red azo pigments (e.g., analogues of Pigment Yellow 81) with enhanced lightfastness due to the chlorine substituent.

Safety & Handling (HSE)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2.[2][3]

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) typical of chloroanilines.

Handling Protocol:

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container at 2–8 °C (refrigerated) to prevent oxidation. Protect from light.

  • Spill Management: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28369686 (Related Structure). Retrieved from [Link]

  • ChemSrc (2025). CAS 6358-81-2 Entry and Synonyms.[4] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2014). Regioselective chlorination of anilines. (General methodology reference). Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 4-Chloro-2-methoxy-3-methylaniline in Medicinal & Agrochemical Synthesis

This guide details the strategic research applications, synthesis logic, and experimental handling of 4-chloro-2-methoxy-3-methylaniline (CAS: 6358-81-2 / HCl salt: 202603-14-3). Executive Summary 4-Chloro-2-methoxy-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic research applications, synthesis logic, and experimental handling of 4-chloro-2-methoxy-3-methylaniline (CAS: 6358-81-2 / HCl salt: 202603-14-3).

Executive Summary

4-Chloro-2-methoxy-3-methylaniline is a high-value pharmacophore building block used primarily to modulate conformational entropy and metabolic stability in drug discovery. Unlike simple anilines, this trisubstituted scaffold offers a unique "lock-and-key" mechanism: the 2-methoxy and 3-methyl groups create steric torsion that forces the aniline nitrogen out of planarity, a critical feature for atropisomeric kinase inhibitors (e.g., targeting RIPK2 or c-Met). Additionally, the 4-chloro substituent blocks the primary site of Phase I metabolic oxidation, extending the half-life of bioactive molecules.

Part 1: Chemical Profile & Structural Logic

The utility of this compound stems from the cooperative effects of its substituents, which medicinal chemists exploit to tune Ligand-Lipophilicity Efficiency (LLE) and selectivity.[1]

FeatureChemical SubstituentMechanistic Function in Drug Design
Conformational Lock 2-Methoxy (-OMe) Induces a non-planar "twist" in the N-Aryl bond via steric clash with the NH group, pre-organizing the molecule to bind in ATP pockets.
Steric Bulk 3-Methyl (-CH₃) Reinforces the twist and fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).
Metabolic Block 4-Chloro (-Cl) Blocks the para-position from Cytochrome P450-mediated hydroxylation; acts as a halogen bond acceptor.
Electronic Effect Aniline Nitrogen Electron-rich donor for hydrogen bonding (H-bond donor/acceptor) in the hinge region of enzymes.
Part 2: Key Research Applications
1. Kinase Inhibitor Optimization (RIPK2 & c-Met)

In the development of Type I and Type II kinase inhibitors, achieving selectivity across the kinome is the primary challenge.[1] This aniline is used to synthesize 4-anilinoquinazolines and aminopyrimidines .[1]

  • Mechanism: The 2-methoxy group serves as an intramolecular hydrogen bond acceptor or steric wedge, locking the phenyl ring relative to the heteroaromatic core.[1] This restricts the rotational freedom of the inhibitor, reducing the entropic penalty upon binding to the rigid ATP active site.[1]

  • Case Study: Research into RIPK2 inhibitors (involved in inflammatory signaling) utilizes this specific aniline substitution pattern to maximize potency while minimizing off-target affinity for EGFR.[1]

2. Agrochemical Synthesis (Herbicides)

In agrochemistry, the 4-chloro-2-methoxy-3-methyl motif is employed in the synthesis of phenylurea and acetanilide herbicides .

  • Mechanism: The 4-chloro group provides essential lipophilicity for leaf cuticle penetration, while the ortho-methoxy group influences the degradation pathway in soil, allowing for tunable persistence.

Part 3: Experimental Protocol
Workflow: Buchwald-Hartwig Cross-Coupling

Objective: To couple 4-chloro-2-methoxy-3-methylaniline with a heteroaryl chloride (e.g., 4-chloroquinazoline) to form a kinase inhibitor scaffold.

Rationale: Traditional nucleophilic aromatic substitution (


) may be sluggish due to the steric hindrance of the 3-methyl group.[1] Palladium-catalyzed coupling is preferred for high yields.[1]

Materials:

  • Amine: 4-Chloro-2-methoxy-3-methylaniline (1.0 equiv)

  • Halide: 4-Chloroquinazoline (1.0 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) – Selected for its wide bite angle, stabilizing the Pd center against steric bulk.[1]

  • Base:

    
     (2.0 equiv) – Mild base to prevent decomposition.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

    
    , Xantphos, and 
    
    
    
    .[1]
  • Addition: Add the heteroaryl chloride and 4-chloro-2-methoxy-3-methylaniline.

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to amine).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the specific "Conformational Lock" effect provided by the 2-methoxy substituent.

G Aniline 4-Chloro-2-methoxy- 3-methylaniline (Starting Material) Intermediate Pd-Amine Complex (Sterically Crowded) Aniline->Intermediate Oxidative Addition Core Heteroaryl Chloride (e.g., Quinazoline) Core->Intermediate Catalyst Pd(0) Catalyst (Buchwald-Hartwig) Catalyst->Intermediate Product Kinase Inhibitor Scaffold (Atropisomer) Intermediate->Product Reductive Elimination Effect Mechanism: 2-OMe group locks conformation via steric twist Product->Effect

Figure 1: Synthetic pathway utilizing steric control to generate conformationally restricted bioactive scaffolds.

Part 5: Safety & Handling (MSDS Summary)
  • Hazard Identification:

    • Acute Toxicity: Oral and Dermal (Category 4).[1] Anilines can cause methemoglobinemia (cyanosis) upon absorption.[1]

    • Skin/Eye Irritation: Causes serious eye damage (Category 1).[1]

  • Handling Protocol:

    • Always handle in a fume hood .[1]

    • Wear nitrile gloves (double gloving recommended) and safety goggles.[1]

    • Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not use combustible materials like sawdust.[1]

    • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (turning dark brown upon air exposure).[1]

References
  • BenchChem. (2025).[1] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Retrieved from [1]

  • Cresset Group. (2024).[1][2] Aniline replacement in drug-like compounds: Strategies for optimizing drug properties. Retrieved from [1]

  • World Intellectual Property Organization. (2023).[1] Patent WO2023239941A1: Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors.[1] Retrieved from

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Retrieved from [1]

  • ChemicalBook. (2023).[1] 4-Chloro-2-methoxy-3-methylaniline CAS 6358-81-2 Technical Data. Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Application of 4-Chloro-2-methoxy-3-methylaniline

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-chloro-2-methoxy-3-methylaniline, a valuable substituted aniline intermediate. It is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-chloro-2-methoxy-3-methylaniline, a valuable substituted aniline intermediate. It is designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into the compound's core properties, outlines plausible synthetic strategies based on established chemical principles, discusses its applications, and provides key analytical and safety data.

Core Properties and Significance

4-Chloro-2-methoxy-3-methylaniline is an aromatic amine whose structural complexity—featuring chloro, methoxy, and methyl substituents—makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups allows for regioselective modifications, rendering it a key intermediate for constructing more complex molecules with potential biological activity. Its utility is most pronounced in the synthesis of specialized chemicals, pharmaceuticals, and agrochemicals, where fine-tuning of molecular properties is critical.[1]

Table 1: Core Properties of 4-Chloro-2-methoxy-3-methylaniline and Related Compounds

PropertyValue (4-Chloro-2-methoxy-3-methylaniline)Value (4-Chloro-3-methylaniline)Value (4-Chloro-2-methoxyaniline)
Molecular Formula C₈H₁₀ClNOC₇H₈ClN[2]C₇H₈ClNO
Molecular Weight 171.63 g/mol [1]141.60 g/mol [2]157.60 g/mol
CAS Number 35122-79-3 (for N-methyl derivative)7149-75-9[2]93-50-5
Appearance Not specified; likely solid or oilColorless or white crystalline solid or liquidSolid
Boiling Point 260.7°C at 760 mmHg (for N-methyl derivative)[1]240-241 °C[3]Not specified
Density 1.184 g/cm³ (for N-methyl derivative)[1]1.14 g/cm³[3]Not specified

Note: Data for the exact title compound is limited in public literature; properties of the closely related N-methyl derivative and other structural isomers are provided for context.

Synthesis Strategies and Methodologies

A definitive, single-pot synthesis for 4-chloro-2-methoxy-3-methylaniline is not extensively documented in readily available literature. However, a logical and robust synthetic pathway can be designed based on fundamental principles of electrophilic aromatic substitution and functional group interconversion, drawing from established protocols for analogous compounds. The proposed multi-step synthesis prioritizes regiochemical control dictated by the directing effects of the substituents.

The most plausible synthetic approach begins with 2-methoxy-3-methylaniline and involves protection of the highly activating amino group, followed by regioselective chlorination and subsequent deprotection.

G cluster_0 Synthesis Workflow A 2-Methoxy-3-methylaniline B N-(2-methoxy-3-methylphenyl)acetamide (Amine Protection) A->B Acetic Anhydride C N-(4-chloro-2-methoxy-3-methylphenyl)acetamide (Chlorination) B->C Sulfuryl Chloride (SO2Cl2) or CuCl2 [8] D 4-Chloro-2-methoxy-3-methylaniline (Deprotection) C->D Acidic or Basic Hydrolysis

Caption: Proposed synthetic workflow for 4-chloro-2-methoxy-3-methylaniline.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite of standard procedures for acetylation, chlorination, and deprotection of anilines. Optimization for this specific substrate is recommended.

Part A: Amine Protection (Acetylation)

  • Rationale: The amino group is a powerful ortho-, para-director and is highly activating. To prevent polysubstitution and oxidation during chlorination, it is protected as an acetamide. The bulkier acetamido group also sterically hinders the ortho-position (C6), further favoring substitution at the desired C4 position.

  • Procedure:

    • To a solution of 2-methoxy-3-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into a beaker of ice water with vigorous stirring.

    • Collect the precipitated N-(2-methoxy-3-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Part B: Regioselective Chlorination

  • Rationale: The primary directing groups on the ring are the acetamido and methoxy groups, both of which are ortho-, para-directing. The position para to the strong acetamido director (C4) is the most electronically enriched and sterically accessible site for electrophilic substitution. The use of a mild chlorinating agent like sulfuryl chloride or copper(II) chloride in an appropriate solvent provides controlled chlorination.[4]

  • Procedure:

    • Dissolve the dried N-(2-methoxy-3-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or an ionic liquid.[4]

    • Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise.

    • Monitor the reaction by TLC. Upon completion, carefully pour the mixture into ice water to quench the reaction.

    • Collect the solid N-(4-chloro-2-methoxy-3-methylphenyl)acetamide by filtration, wash thoroughly with water, and dry.

Part C: Deprotection (Hydrolysis)

  • Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved through acid or base-catalyzed hydrolysis.

  • Procedure:

    • Suspend the crude N-(4-chloro-2-methoxy-3-methylphenyl)acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux and maintain for 4-6 hours, or until the solid dissolves and TLC indicates the disappearance of the starting material.

    • Cool the solution to room temperature and carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution) until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxy-3-methylaniline.

    • Purify the final product via column chromatography or recrystallization.

Applications in Research and Drug Development

Substituted anilines are foundational scaffolds in medicinal chemistry. The specific substitution pattern of 4-chloro-2-methoxy-3-methylaniline makes it an attractive starting material for creating libraries of compounds for screening purposes.

  • Pharmaceutical Synthesis: It serves as a key building block for developing novel pharmaceutical compounds.[1] The aniline moiety can be readily diazotized and converted to other functional groups, or it can undergo N-alkylation or acylation to be incorporated into larger, more complex drug candidates. For instance, similar chloro-methoxyaniline cores are found in kinase inhibitors and other targeted therapies.[5][6]

  • Agrochemical Development: In the agrochemical industry, this intermediate is a precursor for new pesticides and herbicides.[1] The presence of a halogen and other substituents can be crucial for modulating the biological activity, selectivity, and environmental persistence of the final active ingredient.

  • Protein Degraders: Analogous fluoro-substituted methoxy-N-methylanilines are explicitly used as building blocks for protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[7] This suggests that 4-chloro-2-methoxy-3-methylaniline could similarly be incorporated into the linker or ligand portions of these advanced therapeutic modalities.

G cluster_pharma Drug Development cluster_agro Crop Protection A 4-Chloro-2-methoxy-3-methylaniline B Pharmaceuticals A->B Scaffold for Bioactive Molecules C Agrochemicals A->C Precursor for Active Ingredients D Specialty Chemicals & Dyes A->D Synthetic Intermediate B1 Kinase Inhibitors B->B1 B2 PROTACs / Protein Degraders B->B2 B3 GPCR Modulators B->B3 C1 Herbicides C->C1 C2 Fungicides C->C2

Caption: Applications of 4-chloro-2-methoxy-3-methylaniline as a core intermediate.

Analytical and Spectroscopic Data

Characterization of the final product and intermediates is critical for confirming identity and purity. While a complete dataset for the title compound is not publicly available, data from structurally similar molecules can provide an expected range for spectral features.

Table 2: Expected Spectroscopic Features

Analysis TypeCompoundExpected FeaturesReference
¹H NMR 4-Chloro-2-methylanilineAromatic protons (δ ≈ 6.5-7.5 ppm), NH₂ protons (broad singlet, δ ≈ 3.5-4.5 ppm), CH₃ protons (singlet, δ ≈ 2.1 ppm).[8]
¹³C NMR 4-Chloro-2-methylanilineAromatic carbons (δ ≈ 115-145 ppm), CH₃ carbon (δ ≈ 17 ppm).[8][9]
IR Spectroscopy 4-Chloro-3-methylanilineN-H stretching (≈ 3300-3500 cm⁻¹), C-H aromatic stretching (≈ 3000-3100 cm⁻¹), C-N stretching (≈ 1250-1350 cm⁻¹), C-Cl stretching (≈ 600-800 cm⁻¹).[2]
Mass Spectrometry (GC-MS) 4-Chloro-N-methylanilineExpected molecular ion peak (m/z) corresponding to the compound's molecular weight.[10]

Safety and Handling

  • Hazard Classification: Substituted anilines should be handled with care. They are often classified as toxic by ingestion or inhalation and can be skin and eye irritants.[11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-methoxy-3-methylaniline stands out as a strategically important chemical intermediate. While detailed synthetic protocols require case-by-case development, its construction is achievable through well-understood organic transformations. The unique arrangement of its substituents provides a versatile platform for the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. This guide provides a foundational framework for its synthesis and application, empowering researchers to leverage its potential in their respective fields.

References

  • PubChem. (n.d.). 4-Chloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 35122-79-3, 4-Chloro-2-methoxy-N-methylaniline 96%. Retrieved from [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2023). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
  • mzCloud. (2018, March 28). 4 Chloro 2 methylaniline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information - Regioselective chlorination and bromination of unprotected anilines.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

Sources

Foundational

Understanding the reactivity of the chloro and methoxy groups on the aniline ring.

[1] Executive Summary This guide provides a mechanistic analysis of aniline derivatives substituted with chloro ( ) and methoxy ( ) groups.[1] It is designed for medicinal chemists and process scientists optimizing lead...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a mechanistic analysis of aniline derivatives substituted with chloro (


) and methoxy (

) groups.[1] It is designed for medicinal chemists and process scientists optimizing lead compounds.[1] The interplay between the strong electron-donating amino group (

), the resonance-donating/inductive-withdrawing methoxy group, and the inductive-withdrawing/resonance-donating chloro group creates a unique electronic landscape. This guide details how to exploit these properties for chemoselective synthesis and physicochemical optimization in drug discovery.

Electronic Landscape & Structural Causality[1][2]

Understanding the reactivity of these systems requires dissecting the competing electronic vectors. The aniline nitrogen is the dominant activator, but the substituents modulate the electron density of the ring and the basicity of the nitrogen.

Hammett Substituent Effects

The Hammett constants (


) quantify the electronic influence of substituents.[2][3] The contrast between the chloro and methoxy groups is critical for fine-tuning molecular properties.
SubstituentPosition

Value
Electronic EffectMechanistic Impact
Methoxy (

)
Para (

)
-0.27Strong Resonance Donor (+R)Increases basicity; activates ring for EAS.[1]
Meta (

)
+0.12Inductive Withdrawing (-I)Weakly deactivates; slight acidity increase.[1]
Chloro (

)
Para (

)
+0.23Inductive Withdrawing (-I) > +RDeactivates ring; lowers

.[1]
Meta (

)
+0.37Strong Inductive Withdrawing (-I)Strong deactivation; significant

drop.[1]

Key Insight: While


 is an ortho/para director due to lone pair donation, it is net deactivating. Conversely, 

is a strong activator in the para position but an electron sink in the meta position. This "switchable" nature of methoxy is a powerful tool for modulating the

of the aniline nitrogen without altering steric bulk significantly.
Basicity Modulation ( )

The basicity of the aniline nitrogen is a proxy for its nucleophilicity and bioavailability.

  • Aniline:

    
    [1]
    
  • 4-Methoxyaniline (p-Anisidine):

    
     (Enriched electron density on N).[1][4]
    
  • 4-Chloroaniline:

    
     (Depleted electron density on N).[1]
    
Visualization of Electronic Vectors

The following diagram maps the competing electronic effects that dictate reactivity.

Electronic_Vectors cluster_0 Aniline Core cluster_1 Substituent Effects Aniline Aniline Nitrogen (Strong Activator) OMe Methoxy (-OMe) Para: +R >> -I Meta: -I > +R Aniline->OMe Synergistic Activation (Para) Cl Chloro (-Cl) Induction (-I) dominates Lone Pair (+R) directs Aniline->Cl Electronic Pull (Lower pKa) Result Net Reactivity Profile: 1. N-Nucleophilicity: OMe > H > Cl 2. Ring Electrophilicity: Cl > H > OMe OMe->Result Cl->Result

Caption: Electronic push-pull dynamics. Green arrows indicate activation/synergy; Red arrows indicate deactivation/withdrawal.[1]

Synthetic Reactivity & Protocols

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., halogenation, nitration), the


 group directs the incoming electrophile to the ortho and para positions.
  • With

    
    :  If para to the amine, the methoxy group reinforces the directing effect of the amine. If meta, it creates a conflict, but the amine's strong activation usually dominates.
    
  • With

    
    :  The chloro group sterically hinders the position adjacent to it and electronically deactivates the ring, but does not change the orientation dictated by the amine.
    
Chemoselective Cross-Coupling (Buchwald-Hartwig)

A common challenge is performing a Pd-catalyzed C-N coupling on a chloroaniline.[1]

  • The Problem: The aniline nitrogen is a nucleophile, but the aryl chloride is an electrophile. If you attempt to couple an external amine to the aryl chloride, the aniline nitrogen may compete as a nucleophile, leading to polymerization or self-coupling.

  • The Solution: Use of "Hot Ligands" (e.g., dialkylbiarylphosphines like XPhos or BrettPhos) allows for the oxidative addition of Pd(0) into the electron-rich aryl chloride bond, which is traditionally difficult due to the electron-donating amine making the C-Cl bond less electrophilic.

Protocol: C-N Coupling of 4-Chloro-2-methoxyaniline

Objective: Coupling an external amine (R-NH2) to the C-Cl site while preserving the aniline


 (requires protection) or using the aniline 

as the nucleophile (requires an external aryl halide).[1] Below is the protocol for using the Aniline as the Nucleophile against an external Aryl Bromide, preserving the C-Cl bond.

Reagents:

  • Substrate: 4-Chloro-2-methoxyaniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (ideal for primary amines, prevents bis-arylation).[1]

  • Base:

    
     (Weak base to prevent side reactions).
    
  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aniline, aryl bromide, base, and Pd/Ligand precursors. Cycle Argon/Vacuum 3x. Why: Oxygen poisons Pd(0).[1]

  • Solvation: Add degassed solvent via syringe.[1]

  • Activation: Heat to 80-100°C.

  • Chemoselectivity Check: The aryl bromide is more reactive to oxidative addition than the electron-rich aryl chloride on the aniline ring.[1] The C-Cl bond remains intact, available for subsequent functionalization.

Physicochemical Properties in Drug Design[2][5][6]

Metabolic Stability & Toxicity[1][6][7]
  • Methoxy Liabilities: The

    
     group is a prime target for CYP450 enzymes (O-demethylation), revealing a phenol.[1] Phenols are rapidly glucuronidated (high clearance) or can be oxidized to quinones (toxicity).
    
  • Chloro Advantages: The C-Cl bond is metabolically robust.[1] Placing a Chlorine at a metabolically "soft" spot (e.g., para position) blocks metabolism ("Metabolic Blocking").

  • Toxicity Warning: Chloroanilines are associated with methemoglobinemia.[1] The electron-withdrawing Cl makes the N-hydroxylamine metabolite (formed by CYP oxidation of the amine) more stable and toxic.

Lipophilicity (LogP)
  • Chloro: Increases LogP significantly (

    
    ).[1] Increases membrane permeability but decreases solubility.[1]
    
  • Methoxy: Slight increase in LogP (

    
     to 
    
    
    
    ), but acts as a hydrogen bond acceptor, improving solubility compared to Cl.[1]
Metabolic Fate Diagram

Metabolism cluster_OMe Methoxy Fate (CYP450) cluster_Cl Chloro Fate Parent Substituted Aniline Drug OMe_Path O-Demethylation Parent->OMe_Path If -OMe present Cl_Path Metabolic Blocking Parent->Cl_Path If -Cl present Phenol Phenol Metabolite (High Clearance) OMe_Path->Phenol Conjugate Glucuronide (Excretion) Phenol->Conjugate Stable Stable Scaffold (Extended Half-life) Cl_Path->Stable

Caption: Metabolic divergence. Methoxy groups often serve as "soft spots" for clearance, while Chloro groups extend half-life by blocking oxidation.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7812, 4-Chloroaniline.[1] PubChem. [Link][1]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. [Link]

Sources

Exploratory

Solubility Profiling of 4-Chloro-2-methoxy-3-methylaniline: Experimental Protocols & Predictive Modeling

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 4-chloro-2-methoxy-3-methylaniline (CAS 6358-81-2). Executive Summary 4-Chloro-2-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 4-chloro-2-methoxy-3-methylaniline (CAS 6358-81-2).

Executive Summary

4-Chloro-2-methoxy-3-methylaniline (also known as 4-chloro-3-methyl-o-anisidine) is a critical intermediate in the synthesis of high-performance azo dyes, agrochemicals, and pharmaceutical precursors. Its purification and crystallization processes are governed by its solubility behavior in organic solvents.

This guide addresses the scarcity of public solubility data for this specific isomer by providing:

  • Predictive Solubility Landscape: Based on structural analogs (e.g., 4-chloro-2-methylaniline) and functional group analysis.

  • Definitive Experimental Protocol: A self-validating Laser Dynamic Method for generating precise solubility curves.

  • Thermodynamic Modeling Framework: Mathematical models (Apelblat, van’t Hoff) to correlate experimental data for process optimization.

Physicochemical Profile & Structural Analysis

Understanding the molecular structure is the first step in predicting solubility behavior.

PropertyDetail
IUPAC Name 4-Chloro-2-methoxy-3-methylaniline
CAS Number 6358-81-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Key Functional Groups Amino (-NH₂): H-bond donor/acceptor (Polarity)Methoxy (-OCH₃): H-bond acceptor (Lipophilicity)Chloro (-Cl): Electron-withdrawing (Lipophilicity)Methyl (-CH₃): Hydrophobic (Lipophilicity)
Predicted LogP ~2.3 – 2.6 (Moderate Lipophilicity)
Solubility Mechanism

The molecule exhibits a "push-pull" electronic effect. The amino group facilitates solubility in protic solvents (alcohols) via hydrogen bonding. However, the chloro and methyl substituents increase the hydrophobic character, making the compound soluble in non-polar aromatic solvents (toluene) but significantly reducing water solubility.

Predicted Solubility Landscape

Given the structural similarities to 4-chloro-2-methylaniline and o-anisidine , the following solubility trends are predicted for process design.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding with -NH₂ and -OCH₃ groups.
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; excellent for dissolving the crystal lattice.
Esters Ethyl AcetateModerate-High Good general solvent; useful for crystallization.
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking interactions; solubility increases significantly with temperature.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow Lack of polar interactions; effective anti-solvent.
Water WaterVery Low Hydrophobic aromatic ring dominates; <0.1 g/100mL predicted.

Process Insight: A binary solvent system of Ethanol (Solvent) and Water (Anti-solvent) is recommended for recrystallization to achieve high purity and yield.

Experimental Protocol: Laser Dynamic Method

To generate precise solubility data (mole fraction


 vs. Temperature 

), the Laser Dynamic Method is the industry gold standard. It minimizes human error in detecting the "disappearance" of the solid phase.
Methodology Workflow

LaserMethod Start Sample Preparation Weigh Gravimetric Weighing (Solute + Solvent) Start->Weigh Heat Controlled Heating (Rate: 2 K/h) Weigh->Heat Seal & Stir Laser Laser Transmissivity Monitoring Heat->Laser Continuous Detect Dissolution Point (Max Transmissivity) Laser->Detect Signal Jump Calc Calculate Mole Fraction (x) Detect->Calc Calc->Heat Add Solvent (Next Point)

Figure 1: Workflow for the Laser Dynamic Method to determine solid-liquid solubility.

Step-by-Step Protocol
  • Preparation: Calibrate the analytical balance (uncertainty

    
     g) and the temperature controller (
    
    
    
    K).
  • Loading: Accurately weigh a specific mass of 4-chloro-2-methoxy-3-methylaniline (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a magnetic stirrer and the laser monitoring probe. The laser beam (typically 650 nm) should pass through the suspension to a photodetector.

  • Equilibration: Set the stirring speed to 400 rpm to ensure homogeneity without cavitation.

  • Heating Ramp: Increase the temperature of the jacket fluid slowly (e.g.,

    
    ) near the expected dissolution point.
    
  • Detection: Monitor the laser intensity.

    • Suspension: Beam is scattered (Low Intensity).

    • Solution: Beam passes through (High Intensity).

    • The Dissolution Temperature (

      
      )  is defined as the point where the laser intensity reaches a stable maximum plateau.
      
  • Replication: Repeat the experiment 3 times for each mole fraction to ensure statistical validity.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to be useful for process simulation.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for polar/non-polar systems.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To determine the thermodynamic driving forces of dissolution:



  • Enthalpy of Dissolution (

    
    ):  Indicates if the process is endothermic (positive) or exothermic. For this class of anilines, dissolution is typically endothermic  (
    
    
    
    ), meaning solubility increases with temperature.
  • Entropy of Dissolution (

    
    ):  Reflects the disorder change.
    
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (Solution) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv)

Figure 2: Born-Haber cycle representing the dissolution process.

Application: Purification Strategy

Based on the physicochemical profile, the following purification strategy is recommended for removing impurities (e.g., isomers or unreacted starting materials).

  • Dissolution: Dissolve the crude solid in hot Ethanol (approx. 60°C) near saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool to 5°C at a rate of 5°C/hour.

    • Method B (Anti-solvent): Slowly add Water (anti-solvent) to the hot ethanol solution until turbidity persists, then cool.

  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) mixture.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative Text on Solubility Thermodynamics).
  • Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of 2-chloro-4-nitroaniline in different organic solvents. Journal of Chemical & Engineering Data. (Reference for analog compound methodology).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-2-methoxy-3-methylaniline in Kinase Inhibitor Design

Topic: Use of 4-chloro-2-methoxy-3-methylaniline as a chemical intermediate. Content Type: Application Note & Protocol Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-chloro-2-methoxy-3-methylaniline as a chemical intermediate. Content Type: Application Note & Protocol Guide. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

CAS: 6358-81-2 (Free Base) | CAS: 202603-14-3 (HCl Salt) Role: High-Value Pharmacophore Building Block

Executive Summary & Chemical Logic

4-Chloro-2-methoxy-3-methylaniline is a trisubstituted aniline derivative primarily utilized as a pharmacophore scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and agrochemicals. Its structural uniqueness lies in the 2,3-substitution pattern (methoxy and methyl groups), which imparts two critical properties:

  • Conformational Restriction: The steric bulk of the ortho-methoxy and meta-methyl groups forces the aniline nitrogen to adopt specific torsion angles when coupled to heterocycles, often improving binding affinity in ATP-binding pockets (e.g., EGFR, ALK).

  • Electronic Tuning: The electron-donating methoxy group increases the nucleophilicity of the amine, while the chlorine atom at the para position serves as a metabolic blocker (preventing hydroxylation) or a handle for further cross-coupling.

This guide details the protocols for utilizing this intermediate in S_NAr (Nucleophilic Aromatic Substitution) and Amide Coupling , the two most prevalent reactions in drug discovery workflows.

Safety & Handling Protocol (Pre-Experimental)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Skin Sensitizer. Critical Warning: Anilines are prone to rapid oxidation. The free base typically appears as a brown/red oil or solid due to trace oxidation products. The HCl salt is more stable.

  • Storage: Store at 2–8°C under argon/nitrogen.

  • Handling: Use a fume hood. Double-glove (Nitrile) is mandatory.

  • Quenching: Acidify aqueous waste to pH < 3 to keep the aniline protonated (water-soluble) before disposal.

Application I: Synthesis of N-Heterocyclic Scaffolds (SNAr Protocol)

Context: This protocol describes the coupling of 4-chloro-2-methoxy-3-methylaniline with a 4-chloro-quinazoline core. This transformation is chemically analogous to the synthesis of drugs like Gefitinib or Erlotinib , where the aniline acts as the nucleophile.

Experimental Workflow Diagram

SNAr_Workflow Start Reagents Prep (Aniline + Heterocycle) Reaction Reaction (iPrOH, Reflux, 4-12h) Start->Reaction Monitor TLC/LC-MS Check (Disappearance of SM) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Filtration or Extraction) Monitor->Workup Complete Purification Purification (Recrystallization) Workup->Purification

Caption: Standard S_NAr workflow for coupling electron-rich anilines to electron-deficient heterocycles.

Step-by-Step Protocol

Scale: 1.0 mmol (approx. 171 mg of aniline)

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-quinazoline derivative (1.0 equiv, e.g., 4-chloro-6,7-dimethoxyquinazoline).

    • Add 4-chloro-2-methoxy-3-methylaniline (1.1 equiv, 189 mg).

    • Add solvent: Isopropanol (iPrOH) (5 mL, 0.2 M concentration). Note: iPrOH is preferred over DMF as the product often precipitates as the HCl salt.

    • Optional: If using the HCl salt of the aniline, add 1.0 equiv of DIPEA to free-base it in situ.

  • Execution:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (85°C) for 4–6 hours.

    • Visual Cue: The reaction mixture typically turns yellow/orange, and a precipitate (the product HCl salt) often forms.

  • Monitoring:

    • Check via LC-MS. Look for the product mass [M+H]+. The chlorine isotope pattern (3:1 ratio of M:M+2) should be visible.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature (RT).[1]

    • Filter the solids using a Büchner funnel.

    • Wash the cake with cold iPrOH (2 x 2 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aniline.

    • Dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Remove volatiles in vacuo.

    • Redissolve residue in EtOAc (20 mL) and wash with sat.[1] NaHCO3 (2 x 10 mL) to neutralize.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

Application II: Amide Linker Synthesis

Context: Creating an amide bond to link the aniline to a solubilizing tail or a warhead (e.g., acrylamide for covalent inhibitors).

Protocol: Acylation with Acryloyl Chloride
  • Dissolution: Dissolve 4-chloro-2-methoxy-3-methylaniline (1.0 mmol) in anhydrous DCM (dichloromethane) (5 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 mmol, 210 µL). Cool to 0°C.

  • Addition: Dropwise add Acryloyl chloride (1.1 mmol) diluted in 1 mL DCM.

    • Caution: Exothermic reaction.

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add water (5 mL). Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.

Analytical Characterization & Troubleshooting

Expected NMR Data (CDCl3)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
-OCH3 (Methoxy)~3.75 - 3.85Singlet (3H)Distinctive sharp singlet.
-CH3 (Methyl)~2.20 - 2.30Singlet (3H)Upfield aromatic methyl.
Ar-H (C5/C6)~6.50 - 7.20Doublets (J~8Hz)Para-coupling pattern (if C5/C6 unsubstituted).
-NH2 (Amine)~3.50 - 4.00Broad SingletDisappears upon D2O shake.
Troubleshooting Guide
IssueProbable CauseSolution
Dark/Black Reaction Oxidation of aniline.Perform reaction under Argon. Use freshly distilled aniline or recrystallize the HCl salt before use.
Low Conversion (SNAr) Poor nucleophilicity.Switch solvent to n-Butanol (higher reflux temp) or use catalytic HCl (activates the heterocycle).
Product is Oily Impurities trapped.Triturate with Hexanes/Ether to induce crystallization.

Reactivity Map (Graphviz)

This diagram illustrates the competing reactivity modes of the scaffold.

Reactivity_Map Core 4-Chloro-2-methoxy-3-methylaniline NH2 Primary Amine (NH2) Nucleophile Core->NH2 Cl Aryl Chloride (Cl) Electrophile (Pd-Coupling) Core->Cl Ring Aromatic Ring Electron Rich (EAS) Core->Ring Amide Amides/Ureas (Linkers) NH2->Amide Acyl Chlorides Heterocycle N-Aryl Heterocycles (Kinase Core) NH2->Heterocycle SNAr / Buchwald Suzuki Biaryl Products (Suzuki Coupling) Cl->Suzuki Pd(0) / Boronic Acids Halogenation C6-Halogenation (Electrophilic Sub.) Ring->Halogenation NCS / NBS

Caption: Reactivity profile showing the orthogonal functionalization points of the molecule.

References

  • Sigma-Aldrich. Product Specification: 4-chloro-2-methoxy-3-methylaniline hydrochloride.[2] Retrieved from [2]

  • PubChem. Compound Summary: 4-Chloro-2-methoxy-3-methylaniline.[3][4] CID 13103692 (Analog Reference). Retrieved from

  • ChemicalBook. CAS 6358-81-2 Entry and Suppliers. Retrieved from

  • WIPO Patents. Patents referencing 4-chloro-2-methoxy-3-methylaniline in kinase inhibitor synthesis. Retrieved from

Sources

Application

Technical Application Note: Structural Elucidation of 4-chloro-2-methoxy-3-methylaniline via High-Field NMR

This Application Note is designed for analytical chemists and drug discovery scientists. It details the structural validation of 4-chloro-2-methoxy-3-methylaniline (also known as 4-chloro-3-methyl-o-anisidine), a dense f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists. It details the structural validation of 4-chloro-2-methoxy-3-methylaniline (also known as 4-chloro-3-methyl-o-anisidine), a dense functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1]

Executive Summary

The precise characterization of polysubstituted anilines is critical due to the high probability of regioisomer formation during electrophilic aromatic substitution (EAS) or reduction sequences. This protocol establishes a self-validating NMR workflow to distinguish 4-chloro-2-methoxy-3-methylaniline from its likely isomers (e.g., the 5-chloro or 6-methyl variants).[1]

Key Structural Challenges:

  • Crowded Core: The 1,2,3,4-substitution pattern creates significant steric strain, influencing chemical shifts.[1]

  • Regioisomerism: Distinguishing the position of the methyl and chloro groups relative to the amino/methoxy donors.[1]

Sample Preparation Protocol

To ensure reproducibility and resolution of exchangeable protons, strict adherence to the solvation protocol is required.

Method A: Standard Characterization (CDCl₃)
  • Purpose: Routine QC and observation of sharp aliphatic couplings.

  • Solvent: Chloroform-d (CDCl₃) + 0.03% TMS.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Note: The amine (-NH₂) protons typically appear as a broad singlet between 3.5–4.5 ppm.[1] This signal is concentration-dependent and may broaden due to exchange.[1]

Method B: Structural Confirmation (DMSO-d₆)
  • Purpose: Resolution of exchangeable protons and unambiguous assignment of the amine.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Concentration: 10 mg in 0.6 mL solvent.

  • Advantage: The -NH₂ protons often resolve as a sharp singlet or distinct broad peak shifted downfield (4.5–5.5 ppm), and H-D exchange is minimized compared to "wet" CDCl₃.[1]

1H NMR Spectral Analysis

Predicted Spectral Signature (CDCl₃, 400 MHz)

The molecule lacks symmetry, resulting in distinct signals for all non-exchangeable protons.

AssignmentTypeShift (δ, ppm)*MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
Ar-H (C6) Aromatic6.35 – 6.45 Doublet (d)1H

Most Upfield Ar-H. Ortho to the strong donor -NH₂ and meta to -Cl.[1]
Ar-H (C5) Aromatic6.85 – 6.95 Doublet (d)1H

Downfield Ar-H. Ortho to -Cl (EWG) and para to -OCH₃.[1]
-NH₂ Amine3.60 – 4.20 Broad Singlet2HExchangeable.[1] Chemical shift varies with concentration/water content.[1]
-OCH₃ Methoxy3.75 – 3.85 Singlet (s)3HTypical aryl methyl ether shift.[1]
-CH₃ Methyl2.25 – 2.35 Singlet (s)3HAryl methyl group.[1] Slightly deshielded due to ortho-chloro/methoxy crowding.[1]

*Note: Shifts are estimated based on substituent additivity rules (Silverstein/Pretsch) relative to benzene (7.26 ppm).[1]

Diagnostic Coupling Logic

The aromatic region (6.0–7.5 ppm) must show an AB system (two doublets).[1]

  • Verification: If you observe two singlets, the substitution pattern is likely 1,2,4,5 (para-protons), indicating the wrong isomer. You must observe an ortho-coupling constant of ~8–9 Hz to confirm the 5,6-proton adjacency. [1]

13C NMR Spectral Analysis

The 13C spectrum will display 8 distinct signals . Use DEPT-135 or APT to distinguish quaternary carbons from methines/methyls.[1]

Carbon IDTypeShift (δ, ppm)DEPT-135 PhaseAssignment Logic
C2 Cq148 – 152 InvisibleAttached to Oxygen (Deshielded).[1]
C1 Cq135 – 140 InvisibleAttached to Nitrogen.[1]
C4 Cq122 – 128 InvisibleAttached to Chlorine.[1]
C3 Cq120 – 126 InvisibleAttached to Methyl (crowded).[1]
C5 CH122 – 126 Positive (Up)Aromatic CH (Ortho to Cl).[1]
C6 CH105 – 112 Positive (Up)Aromatic CH (Ortho to NH₂ - Shielded).[1]
-OCH₃ CH₃55 – 60 Positive (Up)Methoxy carbon.[1][2]
-CH₃ CH₃12 – 16 Positive (Up)Methyl carbon.[1]

Advanced Validation: NOE Connectivity

To definitively prove the 2-methoxy-3-methyl arrangement (vs. 2-methyl-3-methoxy), perform a 1D-NOE difference or 2D-NOESY experiment.[1]

  • Irradiate Methyl (-CH₃) at ~2.3 ppm:

    • Expected NOE: Strong enhancement of the Methoxy (-OCH₃) signal.[1]

    • Negative Result: No enhancement of any aromatic proton (H5 is blocked by Cl at C4).[1]

  • Irradiate Methoxy (-OCH₃) at ~3.8 ppm:

    • Expected NOE: Enhancement of Methyl (-CH₃) AND the Amine (-NH₂) .[1]

    • This confirms the Methoxy group is sandwiched between the Amine and the Methyl group.[1]

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision tree for validating this specific isomer.

NMR_Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Minimize Exchange) Start->Solvent H1_Scan Acquire 1H NMR (16 Scans) Solvent->H1_Scan Check_Ar Aromatic Region: Two Doublets (J ~8.5Hz)? H1_Scan->Check_Ar Check_NOE NOE Experiment: Irradiate Me (2.3 ppm) See OMe (3.8 ppm)? Check_Ar->Check_NOE Yes Fail_Iso1 FAIL: Para-isomer suspected (Check for Singlets) Check_Ar->Fail_Iso1 No (Singlets) Fail_Iso2 FAIL: Regioisomer suspected (Methyl not adjacent to OMe) Check_NOE->Fail_Iso2 No NOE Success PASS: Structure Confirmed 4-chloro-2-methoxy-3-methylaniline Check_NOE->Success Positive NOE

Figure 1: Logic flow for the structural confirmation of 4-chloro-2-methoxy-3-methylaniline, highlighting critical checkpoints for isomer rejection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for additivity rules and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard protocols for NOE interpretation).

  • SDBS (Spectral Database for Organic Compounds) . Simulated/Analogous Data Analysis. AIST Japan.[1] (Used for verifying shifts of analogous chloro-anisidines).[1]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 4-Chloro-2-Methoxy-3-Methylaniline

This Application Note is designed for researchers in pharmaceutical development and impurity profiling. It synthesizes theoretical mass spectrometry principles with practical method development strategies for the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical development and impurity profiling. It synthesizes theoretical mass spectrometry principles with practical method development strategies for the structural confirmation of 4-chloro-2-methoxy-3-methylaniline , a potential genotoxic impurity (PGI) and synthetic intermediate.[1]

Introduction & Scientific Context

The compound 4-chloro-2-methoxy-3-methylaniline (CAS: 202603-14-3 for HCl salt; Free base MW: 171.[1]62) represents a complex challenge in mass spectrometry due to its tris-substituted benzene ring.[1] It contains three distinct functional groups—an amine, a methoxy ether, and a chlorine atom—clustered around a methyl group.[1]

Accurate identification of this compound is critical in drug development, particularly as a raw material or intermediate in the synthesis of tyrosine kinase inhibitors. Its structural similarity to other chloro-anilines requires a rigorous fragmentation logic to distinguish it from isomers (e.g., 4-chloro-2-methoxy-N -methylaniline).[1]

This guide details the Electrospray Ionization (ESI) fragmentation pattern, focusing on the protonated molecule


.[1][2]

Chemical Properties & Mass Spec Fundamentals

PropertyValueMass Spec Relevance
Formula

Monoisotopic Mass: 171.0451 Da
Parent Ion

172.05 Base peak in ESI(+)
Isotope Pattern Cl (

)
Diagnostic doublet at m/z 172 and 174
Functional Groups Aniline (

)
Primary site of protonation; prone to neutral loss of

.[1]
Methoxy (

)
Prone to radical loss (

) or neutral loss (

).[1]
Chlorine (

)
Distinctive isotope signature; loss of

or

.

Experimental Protocol: LC-MS/MS Method

Expert Insight: To obtain reproducible fragmentation, source conditions must be soft enough to preserve the molecular ion but energetic enough in the collision cell to induce diagnostic cleavages.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure quantitative protonation of the aniline nitrogen.

LC-MS Parameters (Q-TOF or Triple Quadrupole)
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (CE): Ramp 10–40 eV.[1]

    • Why? Low CE (10-15 eV) preserves the

      
       and isotope pattern.[1] High CE (30-40 eV) is required to break the aromatic 
      
      
      
      bond.

Results & Discussion: Fragmentation Logic

Full Scan Spectrum (MS1)

The MS1 spectrum is dominated by the protonated molecule


.
  • m/z 172.05 (100%) :

    
     isotope.[1]
    
  • m/z 174.05 (~32%) :

    
     isotope.[1]
    
  • Validation Check: If the 174 peak is missing or <10%, the compound is not chlorinated.

MS/MS Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the compound follows three competitive pathways governed by the stability of the leaving groups.

Pathway A: The Aniline Elimination (Dominant)

The most facile pathway for protonated anilines is the neutral loss of ammonia (


, 17 Da).[1]
  • Transition:

    
    [1]
    
  • Mechanism: Protonation occurs on the amine nitrogen.[1][3] Inductive cleavage releases

    
    , leaving a phenyl cation (or tropylium-like ion).
    
  • Diagnostic Value: Confirms the primary amine.[1]

Pathway B: The Methoxy Ejection (Secondary)

The ortho-methoxy group can interact with the amine or fragment independently.[1]

  • Transition:

    
     (Loss of 
    
    
    
    , 15 Da)[1]
    • Note: Radical loss is less common in even-electron ESI but observed in methoxy-aromatics due to the stability of the resulting distonic ion.[1]

  • Transition:

    
     (Loss of Methanol 
    
    
    
    , 32 Da)[1]
    • Note: More common in low-energy ESI.[1]

Pathway C: Deep Fragmentation (High Energy)

At higher collision energies (>30 eV), the aromatic ring destabilizes.[1]

  • Loss of CO: From the methoxy-derived ion (

    
    ).[1]
    
  • Loss of Cl/HCl: Direct loss of chlorine is difficult but occurs from fragment ions.[1]

    • 
       (Loss of 
      
      
      
      ).[1]
Summary of Diagnostic Ions
m/z (Nominal)CompositionLossMechanism
172

ParentProtonated Molecule
155


(17)
Primary Fragment (Base Peak)
140


(32)
Methoxy elimination
127


Ring contraction/CO loss
119/120


Dechlorination

Visualizing the Fragmentation Pathway[3][6]

The following diagram illustrates the competitive fragmentation kinetics. The "Ortho Effect" facilitates the interaction between the amine and methoxy groups.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 172 (35Cl) (Protonated Aniline) Frag_155 Fragment m/z 155 [M+H - NH3]+ (Chloro-methoxy-tolyl cation) M_H->Frag_155 Loss of NH3 (-17 Da) (Dominant Pathway) Frag_157 Fragment m/z 157 [M+H - CH3•]+ (Distonic Radical Cation) M_H->Frag_157 Loss of CH3• (-15 Da) Frag_140 Fragment m/z 140 [M+H - CH3OH]+ (Chloro-tolyl cation) M_H->Frag_140 Loss of CH3OH (-32 Da) Frag_127 Fragment m/z 127 [m/z 155 - CO]+ (Ring Contraction) Frag_155->Frag_127 Loss of CO (-28 Da) Frag_119 Fragment m/z 119 [m/z 155 - HCl]+ (Methoxy-tolyl cation) Frag_155->Frag_119 Loss of HCl (-36 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-chloro-2-methoxy-3-methylaniline showing competitive loss of ammonia and methanol.[1]

Troubleshooting & Validation

Issue: Low intensity of the m/z 155 fragment.

  • Cause: Collision energy is too low.[1]

  • Solution: Increase CE by 5 eV increments. Aniline ammonia loss usually requires moderate energy (20-25 eV).

Issue: Observation of m/z 186 or higher.

  • Cause: Adduct formation (e.g.,

    
     if using methanol heavily in mobile phase without acid, or 
    
    
    
    at m/z 194).[1]
  • Solution: Ensure 0.1% Formic Acid is present in the mobile phase to drive protonation over sodiation.[1]

Issue: Distinguishing from Isomers.

  • Protocol: Compare the ratio of m/z 155 (Ammonia loss) vs. m/z 140 (Methanol loss).

    • Isomer:4-chloro-2-methoxy-N-methylaniline (Methyl on Nitrogen).[1] This isomer will lose

      
       (31 Da) to give m/z 141, rather than losing 
      
      
      
      (17 Da) to give 155. This is the key differentiator.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloro-3-methylaniline (Analog). NIST Mass Spectrometry Data Center.[1][4][5][6] Available at: [Link][1]

  • Holčapek, M., et al. (2010).[1] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1] (General principles of Aniline ESI fragmentation).

  • PubChem. Compound Summary: 4-chloro-2-methoxy-3-methylaniline hydrochloride.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Eberlin, M. N. (2009).[1][7] Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry.[7] (Mechanistic grounding for ortho-effects in anilines).

Sources

Application

Purification of 4-chloro-2-methoxy-3-methylaniline using column chromatography.

Application Note: High-Purity Isolation of 4-chloro-2-methoxy-3-methylaniline via Flash Column Chromatography Executive Summary This application note details the optimized purification protocol for 4-chloro-2-methoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-chloro-2-methoxy-3-methylaniline via Flash Column Chromatography

Executive Summary

This application note details the optimized purification protocol for 4-chloro-2-methoxy-3-methylaniline , a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.

The purification of this compound presents a specific "Aniline Challenge": the basic amine functionality interacts strongly with acidic silanol groups on standard silica gel, leading to peak tailing (streaking), poor resolution from regioisomers, and yield loss. This guide provides a Triethylamine (TEA)-modified Flash Chromatography protocol that neutralizes these interactions, ensuring sharp peak shapes and >98% purity.

Chemo-Physical Profile & Separation Logic

Understanding the molecule is the first step to successful separation.

PropertyDescriptionChromatographic Implication
Structure Polysubstituted aniline (Cl, OMe, Me).Lipophilic yet Basic: The Cl and Me groups increase solubility in non-polar solvents (Hexane), while the amine remains a hydrogen-bond donor/acceptor.
pKa (Conj. Acid) ~3.5 - 4.5 (Estimated).Silica Interaction: The amine is basic enough to protonate on acidic silica (

), forming ionic bonds that cause streaking.
Stability Oxidation-sensitive (Air/Light).Handling: Fractions must be evaporated quickly and stored under inert gas to prevent "browning" (formation of azobenzene/quinone impurities).
Key Impurities 1. Regioisomers (e.g., 5-methyl isomer).2. Unreduced Nitro-precursor.3. De-chlorinated byproducts.Resolution: Requires high theoretical plate count; "Isocratic hold" strategies may be necessary for isomer separation.

Core Protocol: TEA-Modified Flash Chromatography

Materials & Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Spherical silica is preferred for isomer separation due to tighter particle size distribution.

  • Mobile Phase A (Non-polar): n-Hexane (or Heptane).

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA), HPLC Grade.

  • Detection: UV (254 nm) and Ninhydrin Stain (turns red/orange upon heating).

Method Development (TLC)

Do not skip this step. Standard TLC plates will show streaking, mimicking the column behavior.

  • Prepare TLC Mobile Phase: Make a 10 mL solution of 20% EtOAc in Hexane.

  • The "TEA Spike": Add 1% v/v Triethylamine to the TLC solvent chamber.

    • Why? The TEA moves up the plate, deactivating silanol groups before the aniline migrates.

  • Target Rf: Adjust EtOAc concentration until the target aniline shows an Rf of 0.30 – 0.40 .

    • Note: If the spot still streaks, increase TEA to 2% or switch to DCM/MeOH (95:5) if the compound is unexpectedly polar.

Column Packing (The Slurry Method)

Dry loading is risky for oxidation-sensitive anilines. Wet slurry packing with TEA is mandatory to ensure the entire column bed is deactivated.

  • Slurry Preparation: Suspend Silica Gel 60 in the starting mobile phase (e.g., 5% EtOAc/Hexane) containing 1% TEA .

  • Equilibration: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the TEA-spiked solvent.

    • Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Sample Loading: Dissolve the crude 4-chloro-2-methoxy-3-methylaniline in the minimum amount of DCM or Toluene. Load carefully onto the sand bed.

Elution Gradient

Standard Gradient for a 5g crude load on a 120g Silica Column:

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexane (+1% TEA)2 CVElute non-polar impurities (e.g., chlorinated benzenes).
2 0%

10% EtOAc (+1% TEA)
5 CVLinear gradient to move the aniline.
3 10%

25% EtOAc (+1% TEA)
10 CVSeparation Zone: Shallow gradient to resolve isomers.
4 50% EtOAc (+1% TEA)3 CVFlush remaining polar impurities (e.g., nitro compounds).

Visualization of Workflow & Mechanism

The following diagrams illustrate the operational workflow and the chemical mechanism behind the TEA modification.

PurificationWorkflow Start Crude Mixture (4-chloro-2-methoxy-3-methylaniline) TLC TLC Optimization (Target Rf 0.35 with 1% TEA) Start->TLC 1. Test Pack Column Packing (Slurry w/ 1% TEA in Hexane) TLC->Pack 2. Scale Up Load Wet Loading (Min. DCM/Toluene) Pack->Load 3. Prep Elute Gradient Elution (Hex/EtOAc + TEA) Load->Elute 4. Run QC Fraction QC (UV 254nm + Ninhydrin) Elute->QC 5. Monitor Pool Pool & Evaporate (< 40°C, Inert Gas) QC->Pool 6. Isolate

Figure 1: Step-by-step purification workflow emphasizing the integration of Triethylamine (TEA) at both the TLC and Packing stages.

InteractionMechanism Silica Acidic Silanol Group (Si-OH) Aniline Target Aniline (Basic -NH2) Aniline->Silica Blocked Interaction (Prevents Tailing) Eluent Eluent Aniline->Eluent Free Migration (Sharp Peak) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Acid Sites)

Figure 2: Mechanism of Action.[1] TEA acts as a competitive inhibitor, binding to acidic silanol sites and allowing the target aniline to elute freely without tailing.

Quality Control & Storage

Once fractions are collected:

  • Purity Check: Run a TLC of the pooled fractions. The spot should be compact and circular. If "double spotting" occurs, check if the compound is degrading on the plate (2D-TLC check).

  • Evaporation: Use a rotary evaporator with a water bath < 40°C . High heat promotes oxidation.

  • Storage:

    • State: The pure compound may be a low-melting solid or viscous oil.

    • Condition: Store under Argon/Nitrogen at 4°C.

    • Stabilization: If storing for >1 month, conversion to the HCl salt (using HCl in Dioxane) renders the solid highly stable and resistant to oxidation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Insufficient TEA or Column Overload.Increase TEA to 2% or decrease loading mass. Ensure column was pre-flushed with TEA.
Compound "Disappears" Irreversible binding to Silica.Switch to Amine-Functionalized Silica (NH2-Silica) . This eliminates the need for TEA additives.
Color Change (Brown) Oxidation on column.Use degassed solvents. Wrap column in foil to block light. Elute faster.
Co-elution with Isomer Structural similarity.Switch mobile phase modifier: Try DCM / Hexane (50:50) gradient. The change in selectivity often resolves regioisomers.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Biotage Application Note. (2023). Purification of Ionizable Organic Amine Compounds. Detailed guide on amine-functionalized silica vs. TEA modification.

  • Santa Cruz Biotechnology. 4-Chloro-3-methoxyaniline Product Data. Provides physical property baselines for chloro-methoxy aniline derivatives.

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography. Authoritative guide on solvent modifiers and silica deactivation.

Sources

Method

Application Note: Advanced Recrystallization &amp; Purification Strategies for Substituted Anilines

Executive Summary Substituted anilines are ubiquitous intermediates in the synthesis of pharmaceuticals (e.g., sulfonamides), agrochemicals, and organic semiconductors. However, their purification presents a distinct set...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines are ubiquitous intermediates in the synthesis of pharmaceuticals (e.g., sulfonamides), agrochemicals, and organic semiconductors. However, their purification presents a distinct set of challenges: propensity for rapid oxidative degradation ("browning"), photosensitivity, and toxicity. This guide moves beyond basic recrystallization to provide a robust, chemically grounded framework for purifying substituted anilines to >99% purity. We focus on exploiting the basicity of the amine functionality and managing the oxidation potential during the thermal stress of recrystallization.

Part 1: Physicochemical Considerations & Impurity Profile

To purify anilines effectively, one must understand the enemy: Oxidative Oligomerization .

Unlike simple alkyl halides, anilines are electron-rich aromatic systems. Atmospheric oxygen, catalyzed by light and trace metals, oxidizes the amino group to form radical cations, eventually coupling to form azo compounds, quinone imines, and complex oligomers (often referred to as "Aniline Black").

Key Purification Principles:

  • The pKa Switch: Anilines are weak bases (pKa ~ 4-5). This allows for "Acid-Base Swing" purification, separating them from non-basic impurities (nitro compounds, halides) by converting the aniline to a water-soluble anilinium salt.[1]

  • Lattice Energy vs. Solvation: Successful recrystallization requires a solvent that disrupts the crystal lattice only at high temperatures. For anilines, the presence of Hydrogen Bond Donors (HBD) and Acceptors (HBA) dictates whether you should use protic solvents (Alcohols/Water) or aprotic non-polar systems (Toluene/Heptane).

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the electronic nature of the substituent on the aniline ring.

Table 1: Solvent Selection Matrix based on Substituents
Substituent TypeElectronic EffectPolarityRecommended Solvent SystemSecondary Option
Electron Donating (e.g., -OMe, -CH3)Increases basicity & polarityHighEthanol / Water (1:1 to 4:1)Methanol / Water
Electron Withdrawing (e.g., -NO2, -CN)Decreases basicityMediumEthanol or Ethyl Acetate Toluene
Halogenated (e.g., -Cl, -Br, -I)Inductive withdrawalLow/MedHeptane / Toluene (Mixed)Hexane / Ethyl Acetate
Highly Lipophilic (e.g., -tBu, -Ph)Non-polarLowHexane or Cyclohexane Pentane (Low temp)
Acid Sensitive N/AN/A2-Propanol (IPA) Avoid esters (hydrolysis risk)

Expert Insight: For highly colored, oxidized samples, do not start with thermal recrystallization. The heat will accelerate oxidation. Instead, perform an Acid-Base Extraction (Protocol A) first to remove the bulk of the oxidized "tar" before the final polish.

Part 3: Visualization of Logic

Figure 1: Solvent Decision Tree for Substituted Anilines

SolventSelection cluster_tips Optimization Tip Start Start: Analyze Substituent CheckPolarity Is the Substituent Polar/Hydrophilic? (-OH, -NH2, -COOH) Start->CheckPolarity CheckLipophilic Is the Substituent Lipophilic? (-Alkyl, -Ph, -Halogen) CheckPolarity->CheckLipophilic No WaterMisc Use Water-Miscible System (EtOH/H2O) CheckPolarity->WaterMisc Yes CheckLipophilic->WaterMisc No (Intermediate Polarity) NonPolar Use Hydrocarbon System (Toluene/Heptane) CheckLipophilic->NonPolar Yes Tip If mp < 40°C, avoid recrystallization. Use Distillation or Column Chromatography.

Caption: Decision logic for selecting the primary solvent system based on substituent electronic effects.

Part 4: Detailed Experimental Protocols

Protocol A: The "Acid-Base Swing" (Pre-Purification)

Use this for samples that are dark brown/black or >5 years old.

Principle: Convert the aniline to its water-soluble hydrochloride salt.[1] Neutral organic impurities (nitrobenzene, azo-dimers) remain in the organic layer and are discarded.

  • Dissolution: Dissolve 10g of crude aniline in 50 mL of Diethyl Ether or Dichloromethane (DCM).

  • Salt Formation: Extract with 30 mL of 2M HCl . The aniline moves to the aqueous layer as the anilinium cation (

    
    ).
    
    • Note: If a precipitate forms (insoluble salt), collect it by filtration—this is effectively a purification step.

  • Wash: Wash the aqueous acidic layer 2x with 20 mL of DCM to remove non-basic organic impurities (tars).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10. The solution will become cloudy as the free base aniline precipitates or oils out.

  • Recovery: Extract the basic aqueous mixture 3x with DCM. Dry the combined organics over

    
     and evaporate.[1]
    
Protocol B: Inert Atmosphere Recrystallization (Final Polish)

Use this for achieving >99% purity suitable for analytical standards.

Reagents:

  • Solvent (determined from Table 1)

  • Activated Carbon (Norit®)

  • Sodium Hydrosulfite (

    
    ) : A reducing agent that prevents oxidation during heating.
    

Step-by-Step Procedure:

  • Preparation: Flush all glassware with Nitrogen (

    
    ).
    
  • Dissolution: Place crude aniline in a flask. Add a minimal amount of solvent. Heat to boiling.

    • Critical Step: Add 1-2% (w/w) Sodium Hydrosulfite to the hot solution. This acts as an oxygen scavenger.

  • Decolorization: If the solution remains colored, remove from heat, cool slightly (to prevent bumping), and add 1-2% Activated Carbon. Boil for 2 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed fluted filter paper (or a heated sintered glass funnel) to remove carbon and reducing agent residues.

  • Crystallization: Allow the filtrate to cool slowly to room temperature under a blanket of

    
    . Then transfer to a 
    
    
    
    environment.
  • Collection: Filter crystals via vacuum filtration. Wash with cold solvent.[2]

  • Drying: Dry in a vacuum desiccator over

    
     or Paraffin wax (to absorb solvent traces).
    

Part 5: Workflow Visualization

Figure 2: The Reducing-Environment Recrystallization Workflow

RecrystWorkflow Crude Crude Aniline (Solid) Dissolve Dissolve in Hot Solvent (+ Na2S2O4) Crude->Dissolve Heat Carbon Add Activated Carbon (Adsorb Impurities) Dissolve->Carbon If Colored Filter Hot Filtration (Remove Carbon/Salts) Dissolve->Filter If Clear Carbon->Filter Crystallize Slow Cooling (N2 Atmosphere) Filter->Crystallize Pure Pure Crystals (>99%) Crystallize->Pure Vacuum Filter

Caption: Workflow incorporating chemical reduction (Na2S2O4) to prevent oxidative degradation during heating.

Part 6: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Solvent BP is higher than MP of aniline; or solution is too concentrated.Add more solvent; switch to a lower boiling solvent (e.g., Ethanol

Methanol). Scratch glass to induce nucleation.[3]
Crystals turn brown upon drying Residual solvent oxidation or trace metals.Wash crystals with solvent containing trace

. Dry strictly under vacuum/Argon.
Low Yield Too much solvent used or high solubility at cold temps.Concentrate filtrate and collect a "second crop" (lower purity).

Validation Methods:

  • Melting Point: A sharp range (

    
    ) indicates high purity.
    
  • TLC: Use Hexane:Ethyl Acetate (3:1). Visualize with UV and Iodine. Impure anilines show a "streak" or baseline spot (oxidation products).

  • NMR: Check for absence of solvent peaks and isomeric impurities.

References

  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical.

    • Grounding: Defines the standard protocols for aromatic amine purification and salt form
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6]

    • Grounding: Provides specific solvent data for thousands of specific substituted anilines.
  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines: Protocols and Solvent Selection.

    • Grounding: Modern industrial context for solvent pairs and troubleshooting "oiling out."
  • PubChem. Aniline Compound Summary & Safety Data. National Library of Medicine.

    • Grounding: Safety data regarding toxicity (Methemoglobinemia) and handling.

Sources

Technical Notes & Optimization

Troubleshooting

Methods for removing impurities from crude 4-chloro-2-methoxy-3-methylaniline.

Welcome to the technical support center for the purification of 4-chloro-2-methoxy-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-2-methoxy-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Purity

4-Chloro-2-methoxy-3-methylaniline is a substituted aniline with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. Crude 4-chloro-2-methoxy-3-methylaniline can contain a variety of impurities arising from its synthesis, including unreacted starting materials, isomers, over-chlorinated byproducts, and degradation products. This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-chloro-2-methoxy-3-methylaniline in a question-and-answer format.

Issue 1: My crude 4-chloro-2-methoxy-3-methylaniline is a dark-colored oil or solid. What is the cause, and how can I decolorize it?

Answer:

The dark coloration, typically ranging from yellow to dark brown, is a common issue with aniline derivatives and is primarily due to the formation of colored oxidation products and polymers.[1] This degradation can be accelerated by exposure to air and light.

Causality: The electron-rich nature of the aromatic ring and the amino group makes anilines susceptible to oxidation. The substituents on the ring can further influence this reactivity.

Solutions:

  • Activated Charcoal Treatment: For solutions, the addition of a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these colored impurities.[2] It is crucial to use a minimal amount, as excessive charcoal can also adsorb your desired product.

  • Inert Atmosphere: To prevent further oxidation during purification, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.

  • Prompt Processing: Minimize the exposure of the crude material to air and light by proceeding with purification shortly after synthesis.

Issue 2: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds with different polarities. For 4-chloro-2-methoxy-3-methylaniline, the common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 2-methoxy-3-methylaniline or 4-chloro-2-methoxy-3-methyl-nitrobenzene.

  • Isomeric Byproducts: The chlorination of 2-methoxy-3-methylaniline may not be perfectly regioselective, potentially leading to the formation of other chloro-isomers.

  • Over-chlorinated Products: Dichloro- or trichloro- derivatives can form if the chlorination reaction is not carefully controlled.[3]

  • Degradation Products: As mentioned, these are typically colored, more polar compounds that may appear as streaks or spots with low Rf values on the TLC plate.

Identification Strategy:

To identify these impurities, you can run co-spots on the TLC plate with authentic samples of the suspected starting materials and byproducts, if available. Alternatively, preparative TLC or column chromatography can be used to isolate the impurities for characterization by spectroscopic methods like NMR or mass spectrometry.[1]

Issue 3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the solute's melting point.

Solutions:

  • Solvent Selection: Choose a solvent or a solvent mixture with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more gradually. A slow cooling rate promotes the formation of well-defined crystals.

  • Induce Crystallization at a Lower Temperature: Allow the solution to cool to a temperature below the melting point of your compound before inducing crystallization (e.g., by scratching the flask or adding a seed crystal).

  • Adjust Solvent Composition: If using a mixed solvent system, adding a small amount of the "good" solvent (in which the compound is more soluble) can sometimes prevent premature oiling out.[2]

Issue 4: I am not achieving good separation of my product from an impurity with very similar polarity using column chromatography.

Answer:

Separating compounds with similar polarities is a common challenge in chromatography.

Solutions:

  • Optimize the Eluent System: A systematic approach to optimizing the solvent system is crucial. For aniline derivatives, mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate are commonly used.[1] You can try to:

    • Use a shallower gradient: A gradual increase in the polarity of the eluent can improve resolution.

    • Try a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Stationary Phase: Ensure you are using a high-quality silica gel with a suitable particle size (e.g., 230-400 mesh) and that the column is packed properly to avoid channeling.

  • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 4-chloro-2-methoxy-3-methylaniline?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.

  • Column Chromatography: This technique offers high resolution and is ideal for separating complex mixtures of impurities, especially those with polarities similar to the product.[1]

  • Vacuum Distillation: This is highly effective for removing non-volatile or polymeric impurities and can be a good option if the compound is a liquid or a low-melting solid.[1]

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature.[2] A two-solvent system can also be effective, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).[4] For substituted anilines, common solvent systems include ethanol/water, and ethyl acetate/hexanes.[2][5]

Q3: My purified 4-chloro-2-methoxy-3-methylaniline discolors over time. How can I store it properly?

A3: To prevent degradation, store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light in a cool, dark place.

Q4: What safety precautions should I take when handling 4-chloro-2-methoxy-3-methylaniline?

A4: Substituted anilines are generally toxic and can be absorbed through the skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

This protocol is suitable for purifying solid crude 4-chloro-2-methoxy-3-methylaniline that is contaminated with minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol. Heat the solution to a gentle boil.

  • Addition of Anti-Solvent: While the ethanol solution is boiling, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.[2][4]

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, crystals of the purified product should form.

  • Complete Crystallization: Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is designed for separating 4-chloro-2-methoxy-3-methylaniline from impurities with different polarities.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[1]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 4-chloro-2-methoxy-3-methylaniline.

Data Summary

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Impurities with different solubility profilesCan yield very pure crystalline material.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[1]
Column Chromatography Starting materials, isomeric byproducts, over-chlorinated productsHigh resolution for separating complex mixtures.Can be time-consuming and requires larger volumes of solvents.[1]
Vacuum Distillation High-boiling impurities, colored polymers, non-volatile saltsFast and efficient for removing non-volatile impurities.Not effective for separating compounds with similar boiling points.[1]

Visualizing the Purification Workflow

Purification_Workflow Crude Crude 4-chloro-2-methoxy-3-methylaniline Recrystallization Recrystallization Crude->Recrystallization Solid Product Column Column Chromatography Crude->Column Complex Mixture Distillation Vacuum Distillation Crude->Distillation Liquid/Low-Melting Solid Pure Pure Product Recrystallization->Pure Column->Pure Distillation->Pure

Caption: General purification workflow for crude 4-chloro-2-methoxy-3-methylaniline.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography CheckEluent Is the eluent system optimized? Start->CheckEluent CheckPacking Is the column packed correctly? CheckEluent->CheckPacking Yes OptimizeEluent Adjust solvent ratio or change solvents. CheckEluent->OptimizeEluent No CheckLoading Was the sample loaded properly? CheckPacking->CheckLoading Yes RepackColumn Repack the column to avoid channeling. CheckPacking->RepackColumn No ReloadSample Reload sample in a minimal volume of solvent. CheckLoading->ReloadSample No Success Improved Separation CheckLoading->Success Yes OptimizeEluent->Success RepackColumn->Success ReloadSample->Success

Caption: Troubleshooting guide for column chromatography purification.

References

Sources

Optimization

Technical Support Center: Assessing the Stability and Degradation of 4-chloro-2-methoxy-3-methylaniline

Prepared by: Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloro-2-methoxy-3-methylaniline. It is designed as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloro-2-methoxy-3-methylaniline. It is designed as a practical resource to anticipate and troubleshoot common challenges encountered during stability and degradation assessments. The information herein is synthesized from established principles of aromatic amine chemistry and regulatory guidelines for pharmaceutical stability testing.

Section 1: Foundational Knowledge & Initial Handling (FAQs)

This section addresses the most common preliminary questions regarding the handling, storage, and inherent stability of 4-chloro-2-methoxy-3-methylaniline. Proper initial steps are critical to prevent inadvertent degradation before formal studies begin.

Q1: How should I properly store 4-chloro-2-methoxy-3-methylaniline to ensure its initial integrity?

A: Proper storage is the first line of defense against degradation. Based on the general reactivity of aromatic amines, 4-chloro-2-methoxy-3-methylaniline should be stored in a cool, dry place, tightly sealed in its container.[1] Specific recommendations include:

  • Temperature: Refrigeration (2-8°C) is advisable for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, as aromatic amines are susceptible to oxidation by air.[3]

  • Light: Protect from light by using an amber vial or by storing the container in a dark location.[4][5] Aromatic amines can be photosensitive, leading to photolytic degradation.[3]

Q2: I've just received a new batch. What are the visual or physical signs of potential degradation I should look for?

A: While analytical testing is definitive, a visual inspection is a crucial first check. For 4-chloro-2-methylaniline, a related compound, the pure form is a colorless to brown solid.[2] Any significant deviation could indicate impurity or degradation. Look for:

  • Color Change: A darkening of the material, often to shades of brown or red, is a classic sign of oxidation in aromatic amines.

  • Inhomogeneity: The presence of different colored specks or a non-uniform appearance.

  • Odor: While some anilines have a mild fishy odor, a strong or acrid smell may suggest the formation of volatile degradation products.[2]

  • Physical State: Any clumping or change in crystallinity, especially if exposed to humidity, could be a sign of instability.[6]

Q3: What are the primary structural features of 4-chloro-2-methoxy-3-methylaniline that influence its stability?

A: The stability of this molecule is a composite of its functional groups:

  • Aniline Moiety (-NH₂): The primary amine is the most reactive site, highly susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or colored dimeric/polymeric impurities.[6][7][8]

  • Electron-Donating Groups (-OCH₃, -CH₃): The methoxy and methyl groups are electron-donating, which activates the aromatic ring. This makes the ring more susceptible to electrophilic attack and oxidative processes but can also influence the position of reactions like hydroxylation.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the ring slightly but also serves as a potential site for reductive dehalogenation under certain conditions. Its position influences the overall electronic properties and potential metabolic pathways.

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[8] This section provides a comprehensive workflow and troubleshooting for these experiments.

Experimental Workflow for Forced Degradation

The following diagram outlines a standard workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interp Interpretation Prep Prepare Stock Solution (e.g., in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Apply Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Apply Stress Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Apply Stress Photo Photolytic (ICH Q1B Conditions) Prep->Photo Apply Stress Control Unstressed Control (Stored at 2-8°C in dark) Analyze HPLC/UPLC-DAD/MS Analysis Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Purity Peak Purity Analysis Analyze->Purity MassBalance Mass Balance Calculation Analyze->MassBalance Identify Identify Degradants Analyze->Identify

Caption: Workflow for a forced degradation study.

Q4: I need to establish a comprehensive degradation profile for 4-chloro-2-methoxy-3-methylaniline. What is a standard protocol to follow?

A: A robust forced degradation study should evaluate hydrolysis, oxidation, thermal, and photolytic stability as recommended by ICH guidelines.[9]

Step-by-Step General Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-chloro-2-methoxy-3-methylaniline at approximately 1 mg/mL in a suitable solvent mixture like acetonitrile/water.

    • Expertise: Using an organic co-solvent is often necessary for poorly soluble compounds. Ensure the compound is fully dissolved before aliquoting for stress studies.[8]

  • Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and store it protected from light at 2-8°C. This sample represents 100% parent compound.[3]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for 24 hours.[3]

    • Causality: H₂O₂ is used to simulate oxidative stress, which is a very common degradation pathway for electron-rich molecules like anilines.[6]

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C for 48 hours.

    • Solid State: Place the solid compound in a vial at 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose both solid and solution samples to light conditions as specified in ICH guideline Q1B. This typically involves exposure to cool white fluorescent and near-UV lamps.

  • Sample Preparation for Analysis:

    • Before analysis, cool all heated samples to room temperature.

    • Crucially, neutralize the acid and base-stressed samples to a pH of ~7 using an equivalent amount of base or acid, respectively. This prevents damage to the HPLC column.

    • Dilute all stressed samples and the control to the same final concentration.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with both DAD/UV and Mass Spectrometry (MS) detectors.

Q5: I am not observing any degradation under the standard conditions. What should I do?

A: If no degradation (or <5%) is observed, the stress conditions are too mild. You should systematically increase the stress severity.

  • Hydrolysis: Increase the acid/base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C or reflux).[8]

  • Oxidation: Gently heat the H₂O₂ mixture (e.g., to 40-50°C) or increase the H₂O₂ concentration (e.g., up to 30%).[9]

  • Thermal: Increase the temperature, but be mindful of the compound's melting point.

  • Duration: Extend the exposure time for all conditions.

  • Trustworthiness: The goal of forced degradation is to achieve 5-20% degradation. This is sufficient to produce detectable levels of degradants without completely destroying the parent molecule, which would complicate pathway analysis.

Q6: What are the most likely degradation pathways for this molecule?

A: Based on its structure, several degradation pathways are plausible. The anilino group is the most likely site of initial attack, especially under oxidative conditions.

Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV/Vis) Parent 4-chloro-2-methoxy-3-methylaniline N_Oxide N-Oxide/Hydroxylamine Parent->N_Oxide Dimer Azo/Azoxy Dimer (Colored Impurities) Parent->Dimer Ring_OH Ring Hydroxylation Parent->Ring_OH Demethylation O-Demethylation (Phenolic Impurity) Parent->Demethylation Dehalogenation Dechlorination Product Parent->Dehalogenation

Caption: Plausible degradation pathways for the molecule.

  • Oxidation: This is a primary concern. The amine can be oxidized to form N-oxides or hydroxylamines. Further oxidation and coupling can lead to colored azo or azoxy dimers.[8] The activated aromatic ring may also undergo hydroxylation.[6]

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy ether linkage could potentially be cleaved, resulting in a phenolic degradant (O-demethylation).

  • Photolysis: UV light can induce dechlorination, where the C-Cl bond is cleaved, or catalyze oxidative pathways.[7]

Section 3: Data Interpretation and Troubleshooting

Q7: My chromatogram shows several new peaks after stress testing. How do I confirm my analytical method is valid and begin to interpret the results?

A: This is the expected outcome of a successful stress test. The key is to ensure your analytical method is "stability-indicating."

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or similar photodiode array detector to assess peak purity. The purity of the parent compound peak must remain high (>0.995) in all stressed samples to confirm that no degradation products are co-eluting with it.[9] If co-elution occurs, the method must be redeveloped (e.g., change gradient, column, or mobile phase).

  • Mass Balance Calculation: A critical self-validation step. The total response of all peaks (parent + degradants) in a stressed sample should be close to the response of the parent peak in the unstressed control. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected and that they have similar response factors to the parent, or that you have accounted for differences.

  • Preliminary Identification: Use an in-line mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks. This provides immediate clues to their identity. For example:

    • An increase of 16 amu suggests oxidation (e.g., N-oxide or ring hydroxylation).

    • A loss of 14 amu suggests O-demethylation.

    • A loss of 35 amu suggests dechlorination.

Illustrative Data Summary

Your results should be summarized in a clear format. The following table is a template for presenting hypothetical data from a forced degradation study.

Stress ConditionParameters% Degradation of ParentMajor Degradants (Retention Time, min)
Unstressed Control 2-8°C, 48h0%-
Acid Hydrolysis 0.1 M HCl, 60°C, 24h8.5%D1 (3.2 min), D2 (4.5 min)
Base Hydrolysis 0.1 M NaOH, 60°C, 24h15.2%D3 (5.1 min)
Oxidative 3% H₂O₂, RT, 24h21.0%D4 (2.8 min), D5 (6.2 min)
Thermal (Solid) 80°C, 48h2.1%Minor peaks observed
Photolytic (Solution) ICH Q1B11.7%D1 (3.2 min), D6 (7.0 min)

Q8: What are the regulatory expectations for these types of studies?

A: Regulatory bodies like the FDA and EMA expect forced degradation studies to be performed to support the development and validation of stability-indicating methods.[9] The key objectives from a regulatory standpoint are:

  • To demonstrate the specificity of the analytical method used for stability testing.[9]

  • To identify the likely degradation products and understand the degradation pathways.[8][9]

  • To inform decisions on formulation, packaging, and storage conditions to ensure the final product's stability and safety.[7]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem.
  • 35122-79-3 | 4-Chloro-2-methoxy-N-methylaniline. ChemScene.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Material Safety Data Sheet - 4-Chloro-2-methoxy-5-methylaniline, tech., 85%. Cole-Parmer. (2005, October 3).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed.
  • MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Capot Chemical. (2026, February 12).
  • 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET. (2012, July 5).
  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. ResearchGate. (2019, March 3).
  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. PubMed.
  • 4-Chloro-3-methoxyaniline. PubChem.
  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. (2019, September 16).
  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. ResearchGate. (2015, February 23).
  • 4-Chloro-2-methoxyaniline | 93-50-5. Sigma-Aldrich.
  • 4-Chloro-2-methylaniline Safety Data Sheet. NextSDS.
  • 4-Chloro-2-methylaniline (Standard). TargetMol.
  • 95-69-2, 4-Chloro-2-methylaniline Formula. ECHEMI.
  • 4-Chloro-3-methoxyaniline | 13726-14-2. Sigma-Aldrich.
  • 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3. ChemicalBook. (2023, April 23).
  • Metagenomics and Metatranscriptomics Suggest Pathways of 3-Chloroaniline Degradation in Wastewater Reactors. bioRxiv.org. (2023, February 13).
  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. (2024, March 19).
  • 4-Chloro-2-methylaniline 98 95-69-2. Sigma-Aldrich.

Sources

Troubleshooting

Impact of solvent choice on the yield and purity of 4-chloro-2-methoxy-3-methylaniline.

Technical Support Center: Synthesis of 4-chloro-2-methoxy-3-methylaniline A Senior Application Scientist's Guide to Solvent Optimization Welcome to the technical support center for the synthesis of 4-chloro-2-methoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-chloro-2-methoxy-3-methylaniline

A Senior Application Scientist's Guide to Solvent Optimization

Welcome to the technical support center for the synthesis of 4-chloro-2-methoxy-3-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes by focusing on one of the most critical, yet often overlooked, parameters: the choice of solvent. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource provides in-depth, field-proven insights into the causal relationships between solvent selection and reaction outcomes, moving beyond simple protocols to explain the "why" behind the "how."

The synthesis of substituted anilines, such as 4-chloro-2-methoxy-3-methylaniline, often involves nucleophilic aromatic substitution (SNAr) or related amination strategies. The solvent in these reactions is not merely an inert medium; it is an active participant that can dramatically influence reaction rates, equilibrium positions, and the formation of byproducts.[1] This guide will equip you with the knowledge to troubleshoot common issues and make informed decisions for robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the synthesis of 4-chloro-2-methoxy-3-methylaniline?

A: The solvent plays several critical roles. It must first dissolve the reactants, such as a dichlorinated precursor and an ammonia source or an amine, to allow them to interact. Beyond solubility, the solvent's properties—polarity, proticity (ability to donate hydrogen bonds), and boiling point—directly impact the reaction's kinetics and mechanism.[1] For instance, in SNAr reactions, polar aprotic solvents are often preferred as they can stabilize the charged intermediate (Meisenheimer complex) without deactivating the amine nucleophile through hydrogen bonding.[2]

Q2: How do protic vs. aprotic solvents affect the amination reaction?

A: Protic solvents (e.g., methanol, ethanol, water) have O-H or N-H bonds and can act as hydrogen bond donors. While they can be effective in some cases, they can also solvate and deactivate the amine nucleophile by forming hydrogen bonds with the nitrogen's lone pair of electrons.[1] This reduces the nucleophile's ability to attack the aromatic ring, slowing down the reaction.

Aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) lack these acidic protons. Polar aprotic solvents are particularly effective for SNAr reactions because they possess high dielectric constants that stabilize the charged transition states and intermediates, accelerating the reaction, without deactivating the nucleophile.[2]

Q3: When selecting a solvent, what are the key practical considerations beyond chemical compatibility?

A: Key considerations include:

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. A higher boiling point allows for reactions to be run at elevated temperatures, which can increase the reaction rate.

  • Workup and Isolation: The solvent's miscibility with water is crucial for aqueous workup procedures. A water-immiscible solvent (e.g., toluene, ethyl acetate) allows for easy separation of the organic layer.[3] Furthermore, the product's solubility in the chosen solvent at different temperatures is critical for purification by crystallization.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major concerns. Striving to use "greener" solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) instead of halogenated solvents or ethers like 1,4-dioxane is increasingly important.[4][5]

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific problems you may encounter during the synthesis of 4-chloro-2-methoxy-3-methylaniline and provides actionable, solvent-focused solutions.

Problem 1: The reaction yield is consistently low or the reaction fails to proceed.

  • Possible Cause: Poor solubility of starting materials. If your reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Solution: Ensure you are using a solvent that provides good solubility for both the electrophile (e.g., 2,4-dichloro-1-methoxy-3-methylbenzene) and the nucleophile at the reaction temperature. If solubility is low in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP.

  • Possible Cause: Deactivation of the amine nucleophile. If you are using a protic solvent like methanol or ethanol, it may be hydrogen-bonding with your amine, reducing its nucleophilicity.[1]

  • Solution: Switch to a polar aprotic solvent. Solvents like DMSO or DMF are known to significantly accelerate SNAr reactions involving amines by stabilizing the charged intermediate without impeding the nucleophile.[2]

Problem 2: The final product is contaminated with significant impurities.

  • Possible Cause: The solvent is promoting side reactions. High reaction temperatures in conjunction with certain solvents can lead to decomposition or the formation of undesired byproducts. For example, highly polar, high-boiling point solvents might encourage undesired secondary reactions if the reaction is left for too long or at too high a temperature.

  • Solution: Attempt the reaction in a less polar or lower-boiling point solvent (e.g., toluene, 2-MeTHF, or pyridine) that may offer better selectivity, and run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6] Pyridine, for instance, can act as both a solvent and a base, which can sometimes improve yields and selectivity in SNAr reactions.[6]

  • Possible Cause: Inefficient purification or workup. The product may be co-precipitating with impurities, or it may be partially soluble in the aqueous phase during extraction.

  • Solution: Optimize your crystallization solvent. A good crystallization solvent will dissolve the product well at a high temperature but poorly at a low temperature, while impurities remain soluble at low temperatures. Consider a mixed solvent system (e.g., ethanol/water, toluene/heptane) for purification. For workup, ensure your extraction solvent is not partially miscible with water and that you perform multiple extractions to recover all the product.[7]

Problem 3: The reaction is extremely slow, requiring very long reaction times.

  • Possible Cause: The solvent is not adequately stabilizing the reaction's transition state. SNAr reactions proceed through a negatively charged intermediate (the Meisenheimer complex). The stability of this intermediate is key to the overall reaction rate.

  • Solution: Increase the polarity of the solvent. A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMSO can lead to a dramatic increase in reaction rate by stabilizing this charged intermediate.[1] Be mindful that this can also sometimes increase the rate of side reactions, so monitoring by TLC or LC-MS is crucial.

Data Presentation: Impact of Solvent on a Typical Amination Reaction

The following table provides a summary of expected outcomes for the synthesis of 4-chloro-2-methoxy-3-methylaniline via a hypothetical SNAr reaction, based on general principles observed in similar syntheses.

SolventSolvent TypeTypical Temperature (°C)Expected YieldExpected PurityKey Considerations
TolueneNon-polar Aprotic80-110Low-ModerateModerate-HighGood for workup; may require a phase-transfer catalyst to improve rate.
MethanolPolar Protic60-80LowLow-ModerateRisk of nucleophile deactivation via H-bonding; potential for ether side products.[1][8]
AcetonitrilePolar Aprotic70-82ModerateModerateGood balance of polarity and boiling point; easier to remove than DMF/DMSO.
THFPolar Aprotic (Ethereal)60-66Low-ModerateModerateModerate polarity; may not be sufficient to drive reaction to completion.
DMFPolar Aprotic100-150HighModerate-HighExcellent solvating power; difficult to remove during workup.
DMSOPolar Aprotic120-180Very HighModerateHighest polarity and rate acceleration; very difficult to remove, can complicate purification.[2]
PyridinePolar Aprotic (Basic)80-115Moderate-HighHighCan act as a base and catalyst, potentially improving selectivity.[6]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common issues in the synthesis by modifying solvent conditions.

G cluster_0 cluster_1 Diagnosis cluster_2 Solvent-Based Solutions cluster_3 start Start: Low Yield / Purity solubility Poor Reactant Solubility? start->solubility Check Solubility side_reactions High Level of Byproducts? start->side_reactions Analyze Crude slow_rate Reaction Stalls or is Slow? start->slow_rate Monitor Kinetics polar_aprotic Increase Polarity: Switch to DMF, DMSO, NMP solubility->polar_aprotic Yes less_polar Decrease Polarity / Temp: Try Toluene, 2-MeTHF side_reactions->less_polar Yes purification Optimize Purification Solvent: Test mixed solvent systems (e.g., Toluene/Heptane) side_reactions->purification Also consider... slow_rate->polar_aprotic Yes protic_check Avoid Protic Solvents: Replace alcohols with Aprotic alternatives slow_rate->protic_check If using protic... end_node End: Optimized Yield & Purity polar_aprotic->end_node less_polar->end_node protic_check->end_node purification->end_node

Caption: Troubleshooting workflow for solvent optimization.

Solvent Interaction in SNAr Reactions

This diagram illustrates how different solvent types interact with the nucleophile and the reaction intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product cluster_solvents Solvent Effects ar_x Ar-Cl (Electrophile) meisenheimer Meisenheimer Complex [Ar(Cl)(NH2R)]⁻ ar_x->meisenheimer nu R-NH2 (Nucleophile) nu->meisenheimer product Ar-NH2R meisenheimer->product protic Protic Solvent (e.g., MeOH) - Forms H-bonds with Nucleophile - DEACTIVATES Nu - SLOWS reaction protic->nu Inhibits aprotic Polar Aprotic Solvent (e.g., DMSO) - Does NOT H-bond with Nu - Stabilizes charged intermediate - ACCELERATES reaction aprotic->meisenheimer Stabilizes

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Confirmation of 4-Chloro-2-methoxy-3-methylaniline: A Comparative Guide

The following guide details the spectroscopic validation of 4-chloro-2-methoxy-3-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. This guide addresses the primary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic validation of 4-chloro-2-methoxy-3-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals.

This guide addresses the primary challenge in synthesizing polysubstituted anilines: Regioselectivity . Specifically, it distinguishes the target 4-chloro isomer from its most likely contaminant, the 6-chloro regioisomer, using definitive NMR techniques.

Strategic Analysis: The Regiochemistry Challenge

In the electrophilic chlorination of 2-methoxy-3-methylaniline , the amino (-NH₂) and methoxy (-OCH₃) groups act as strong ortho/para directors. The methyl (-CH₃) group is a weak activator.

  • The Directors: The -NH₂ group (position 1) strongly directs to positions 4 (para) and 6 (ortho). The -OCH₃ group (position 2) directs to position 5 (para).

  • The Conflict: While position 4 is electronically favored by the -NH₂ group, it is sterically hindered by the adjacent methyl group at position 3. This steric clash often leads to the formation of the 6-chloro isomer (ortho to amine, unhindered) as a significant impurity.

Standard 1D ¹H NMR is often insufficient for rapid differentiation because both isomers possess two adjacent aromatic protons, resulting in similar doublet splitting patterns (


 Hz). Definitive structural assignment requires 2D NMR (NOESY/HMBC) to map the spatial proximity of the substituents. 
Comparison of Alternatives: Target vs. Isomer
FeatureTarget: 4-Chloro-2-methoxy-3-methylaniline Alternative: 6-Chloro-2-methoxy-3-methylaniline
Structure Cl at Pos 4; Protons at 5, 6Cl at Pos 6; Protons at 4, 5
¹H Splitting 2 doublets (Ortho coupling,

Hz)
2 doublets (Ortho coupling,

Hz)
Steric Environment Cl is crowded (flanked by Me)Cl is accessible (flanked by H and NH₂)
Key NOE Signal NOE between -NH₂ and H6 NOE between -CH₃ and H4

Experimental Protocol

A. Synthesis & Purification Workflow

Note: This protocol utilizes N-Chlorosuccinimide (NCS) for mild chlorination to minimize over-chlorinated byproducts.

  • Reaction: Dissolve 2-methoxy-3-methylaniline (1.0 eq) in Acetonitrile (ACN) at 0°C. Slowly add NCS (1.05 eq) over 30 minutes. Stir at room temperature for 4 hours.

  • Quench: Add 10% Na₂S₂O₃ solution to neutralize excess oxidant. Extract with Ethyl Acetate.[1]

  • Purification: The crude mixture will likely contain both isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Observation: The 4-chloro isomer (more symmetrical/compact) typically elutes after the 6-chloro isomer due to slight polarity differences caused by the dipole moment alignment.

B. Characterization Workflow Diagram

G cluster_analysis Spectroscopic Validation start Crude Reaction Mixture (Target + Isomers) tlc TLC/HPLC Screening (Identify # of spots) start->tlc col Flash Column Chromatography (Hex/EtOAc Gradient) tlc->col nmr1d 1H NMR (DMSO-d6) Check for 2 aromatic doublets col->nmr1d nmr2d 2D NOESY Key Step for Regiochemistry nmr1d->nmr2d ms LC-MS Confirm M+H = 172.6 nmr1d->ms decision NOE Correlation Check nmr2d->decision result_target Target Confirmed: 4-Chloro isomer decision->result_target NOE: NH2 ↔ H6 NOE: OMe ↔ Me result_isomer Isomer Identified: 6-Chloro isomer decision->result_isomer NOE: Me ↔ H4

Caption: Decision tree for the isolation and structural confirmation of the 4-chloro regioisomer.

Data Interpretation & Validation

A. ¹H NMR Diagnostic Signals (DMSO-d₆, 400 MHz)

The following table contrasts the expected shifts. The "Shielding" effect of the amine is the primary driver for the upfield shifts.

ProtonMultiplicityTarget (4-Cl) Shift (ppm)Isomer (6-Cl) Shift (ppm)Mechanistic Explanation
-NH₂ Broad Singlet4.8 - 5.24.8 - 5.2Exchangeable protons; shift varies with concentration.
-OCH₃ Singlet3.653.65Typical aryl methoxy shift.
-CH₃ Singlet2.152.20Methyl on aromatic ring.
Ar-H (A) Doublet (

)
6.45 (H6) 6.55 (H4) H6 is ortho to NH₂ (shielded). H4 is para to NH₂ (shielded).
Ar-H (B) Doublet (

)
6.90 (H5) 6.85 (H5) H5 is meta to NH₂. In Target, H5 is ortho to Cl (deshielding).

Critical Observation: In the Target (4-Cl), the two aromatic protons are H5 and H6. H6 is ortho to the amine and will appear significantly upfield. In the Isomer (6-Cl), H4 is para to the amine and will also appear upfield. Therefore, chemical shift alone is not definitive.

B. The "Smoking Gun": NOE Connectivity

The Nuclear Overhauser Effect (NOE) allows us to "see" through space (< 5 Å). This is the self-validating step of the protocol.

1. Target Molecule (4-Chloro) Connectivity[2]
  • Observation: Strong NOE correlation between the Amino protons (-NH₂) and the Aromatic Proton at ~6.45 ppm (H6) .

  • Observation: NOE correlation between Methoxy (-OCH₃) and Methyl (-CH₃) .

  • Negative Result: NO NOE correlation between the Methyl (-CH₃) and any aromatic proton. (The methyl group is flanked by OMe and Cl, so no protons are adjacent).

2. Isomer (6-Chloro) Connectivity
  • Observation: Strong NOE correlation between the Methyl (-CH₃) and the Aromatic Proton at ~6.55 ppm (H4) .

C. Connectivity Diagram

NOE cluster_target Target: 4-Chloro Isomer (Correct Structure) cluster_isomer Impurity: 6-Chloro Isomer (Incorrect Structure) NH2_t NH2 (Pos 1) H6_t H (Pos 6) NH2_t->H6_t Strong OMe_t OMe (Pos 2) Me_t Me (Pos 3) OMe_t->Me_t Strong H5_t H (Pos 5) Me_t->H5_t NO Interaction Cl_t Cl (Pos 4) H5_t->H6_t J-Coupling NH2_i NH2 (Pos 1) OMe_i OMe (Pos 2) Me_i Me (Pos 3) H4_i H (Pos 4) Me_i->H4_i DIAGNOSTIC NOE H5_i H (Pos 5) H4_i->H5_i J-Coupling Cl_i Cl (Pos 6)

Caption: Visual representation of NOE correlations. The Me-H4 interaction (right) is the diagnostic marker for the impurity.

References

  • Beilstein-Institut. (2011). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[2][1] Beilstein Journal of Organic Chemistry.

  • Enamine. (2024). 4-chloro-2-methoxy-3-methylaniline hydrochloride Product Page.[3][4] EnamineStore.[5][4]

  • National Institute of Standards and Technology (NIST). (2023). 4-Chloro-2-methylaniline hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2025).[6] 4-Chloroaniline Spectral Data. National Library of Medicine.

Sources

Comparative

The Structural Dance of Activity: A Comparative Guide to 4-Chloro-2-methoxy-3-methylaniline Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the aniline scaffold stands as a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the aniline scaffold stands as a privileged structure, a versatile foundation upon which a multitude of therapeutic agents have been built.[1] Its synthetic accessibility and capacity to engage in crucial interactions with biological targets have cemented its role in drug discovery. This guide delves into the structure-activity relationships (SAR) of a specific, yet promising, class of aniline derivatives: those based on the 4-chloro-2-methoxy-3-methylaniline core. While a comprehensive, dedicated SAR study on a systematically modified series of these exact derivatives remains to be published, by examining related chemical series, we can construct a robust and insightful comparison to guide future research and development.

This guide will navigate the synthetic landscape, explore the biological implications of structural modifications, and provide detailed experimental protocols for the evaluation of these compelling compounds. We will focus primarily on their potential as anticancer agents, particularly as kinase inhibitors, and their antimicrobial properties, areas where substituted anilines have shown significant promise.[1][2]

The Core Scaffold: Understanding the Roles of Chloro, Methoxy, and Methyl Groups

The 4-chloro-2-methoxy-3-methylaniline scaffold is adorned with substituents that each play a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets.

  • The Chloro Group (4-position): The electron-withdrawing nature of the chlorine atom can significantly influence the pKa of the aniline nitrogen, affecting its ability to act as a hydrogen bond donor. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can also contribute to target binding.

  • The Methoxy Group (2-position): As an electron-donating group, the methoxy substituent can modulate the electron density of the aromatic ring. Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

  • The Methyl Group (3-position): This small alkyl group provides steric bulk, which can influence the conformation of the molecule and its fit within a binding pocket. It can also engage in hydrophobic interactions, contributing to binding affinity.

The interplay of these electronic and steric effects creates a unique chemical environment that can be fine-tuned through derivatization to optimize biological activity.

Comparative Analysis of Biological Activity: Insights from Related Structures

In the absence of a direct SAR study on 4-chloro-2-methoxy-3-methylaniline derivatives, we will draw comparisons from closely related structures, particularly those where the aniline moiety is incorporated into larger heterocyclic systems known for their biological activity, such as quinazolines and pyrimidines.

Anticancer Activity: Targeting Kinases

Substituted anilines are a cornerstone in the design of kinase inhibitors for cancer therapy.[1] They often function as ATP-competitive inhibitors, with the aniline nitrogen forming key hydrogen bonds in the ATP-binding pocket.[1]

One relevant example comes from the development of 4-anilinoquinazoline derivatives as antitumor agents.[3] These compounds have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[3] A study on novel 4-anilinoquinazolines demonstrated that substitutions on the aniline ring are critical for potency. For instance, the presence of a methoxy group on the aniline ring has been shown to be favorable in certain contexts.[3] While this study did not specifically use the 4-chloro-2-methoxy-3-methylaniline moiety, it highlights the importance of the aniline substitution pattern for kinase inhibition.

Another study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met kinase inhibitors provides further insight. The synthesis of these compounds involved the reaction of a chloropyrimidine intermediate with various substituted anilines.[1] This underscores a common synthetic strategy for creating libraries of aniline derivatives for screening.

Inferred SAR for Anticancer Activity:

Based on the available data from related series, we can infer the following SAR trends for derivatives of 4-chloro-2-methoxy-3-methylaniline in the context of kinase inhibition:

  • N-Substitution: The aniline nitrogen is a critical interaction point. Derivatization at this position, for example, by incorporating it into a heterocyclic system like a quinazoline or pyrimidine, is a proven strategy for achieving potent kinase inhibition.

  • Exploration of the Aniline Core: While the 4-chloro, 2-methoxy, and 3-methyl substituents provide a specific starting point, further modifications to the aniline ring itself, such as the introduction of additional groups or replacement of existing ones, could lead to improved activity and selectivity.

Antimicrobial Activity

Aniline derivatives have also demonstrated significant potential as antimicrobial agents.[2][4] Their mechanisms of action can be diverse, ranging from inhibition of essential enzymes to disruption of cell membranes.

A study on trifluoro-anilines against Vibrio species demonstrated that halogenated anilines can exhibit potent antibacterial and antibiofilm activity.[2] This supports the potential contribution of the chloro group in our core scaffold to antimicrobial effects. Another study on benzothiazole aniline derivatives highlighted that slight structural modifications can significantly impact anticancer activity, a principle that also applies to antimicrobial drug design.[5]

Inferred SAR for Antimicrobial Activity:

For antimicrobial applications, the following SAR can be extrapolated for 4-chloro-2-methoxy-3-methylaniline derivatives:

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the substituents on the aniline ring and any further derivatization, will be crucial for its ability to penetrate bacterial cell walls and membranes.

  • Introduction of Additional Pharmacophores: Incorporating moieties known for antimicrobial activity, such as other heterocyclic rings or specific functional groups, onto the aniline scaffold could lead to synergistic effects and enhanced potency.

Data Summary: A Comparative Overview

To provide a clear comparison, the following table summarizes the biological activities of representative substituted aniline derivatives from the literature. It is important to note that these are not direct derivatives of 4-chloro-2-methoxy-3-methylaniline but serve as valuable comparators.

Compound ClassSubstitutions on AnilineBiological Target/ActivityKey Findings & IC50/MIC ValuesReference
4-AnilinoquinazolinesVarious, including methoxyAnticancer (Antiproliferative)Compound 10b (with a meta-methoxy N-methylaniline) showed IC50 values of 2.8 µM (HCT-116) and 2.0 µM (T98G).[3]
2-Substituted Aniline PyrimidinesVariousAnticancer (Mer/c-Met kinase inhibition)Compound 18c demonstrated potent inhibition with IC50 values of 18.5 nM (Mer) and 33.6 nM (c-Met).[1]
Trifluoro-AnilinesChloro, iodo, trifluoromethylAntimicrobial (against Vibrio species)4-amino-3-chloro-5-nitrobenzotrifluoride showed an MIC of 50-100 µg/mL.[2]
Benzothiazole AnilinesVariousAnticancer (Apoptosis induction)Compound B showed high rates of apoptosis in MCF-7 (45.30%), A549 (40.80%), and HepG2 (33.40%) cells.[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-chloro-2-methoxy-3-methylaniline derivatives.

Synthesis Protocol: N-Acetylation of 4-Chloro-2-methoxy-3-methylaniline

This protocol describes a fundamental derivatization of the aniline nitrogen.

Materials:

  • 4-Chloro-2-methoxy-3-methylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-chloro-2-methoxy-3-methylaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(4-chloro-2-methoxy-3-methylphenyl)acetamide.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a target kinase.

Materials:

  • Synthesized 4-chloro-2-methoxy-3-methylaniline derivatives

  • Target kinase enzyme

  • ATP

  • Kinase-specific substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compounds, the target kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biological Evaluation Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum concentration of a compound required to inhibit microbial growth.

Materials:

  • Synthesized 4-chloro-2-methoxy-3-methylaniline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Path Forward: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical synthetic workflow and the logical relationship in a structure-activity relationship study.

G cluster_synthesis Synthetic Workflow A 4-Chloro-2-methoxy-3-methylaniline (Starting Material) B Derivatization Reaction (e.g., N-Acylation, N-Arylation) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Library of Derivatives D->E

Caption: A typical synthetic workflow for generating a library of 4-chloro-2-methoxy-3-methylaniline derivatives.

G cluster_sar Structure-Activity Relationship Logic A Synthesized Derivative B Biological Assay (e.g., Kinase Inhibition, MIC) A->B C Activity Data (IC50 / MIC) B->C D SAR Analysis C->D E Identification of Key Structural Features D->E F Design of New Derivatives E->F F->A

Caption: The iterative cycle of a structure-activity relationship (SAR) study in drug discovery.

Conclusion and Future Directions

The 4-chloro-2-methoxy-3-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from related compound series to infer potential structure-activity relationships, it is evident that a dedicated and systematic investigation of derivatives of this specific core is warranted.

Future research should focus on the synthesis of a diverse library of analogues with modifications at the aniline nitrogen and potentially on the aromatic ring. Screening these compounds against a panel of relevant biological targets, such as a variety of kinases or a broad spectrum of microbial strains, will be crucial for elucidating a definitive SAR. The experimental protocols provided herein offer a solid foundation for such an undertaking. Through a logical and iterative process of design, synthesis, and evaluation, the full therapeutic potential of 4-chloro-2-methoxy-3-methylaniline derivatives can be unlocked.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.
  • Kamal, A., Reddy, J. S., Ramaiah, M. J., Bharathi, E. V., Dastagiri, D., Reddy, M. K., ... & Pal-Bhadra, M. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 20(17), 5232–5236.
  • Hansa, R. K. C., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 23.
  • Royal Society of Chemistry. (2025).
  • Vernigora, M. P., et al. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Russian Chemical Bulletin, 73(1), 168-178.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4 (3H)-one. Arabian Journal of Chemistry, 4(4), 403-411.
  • Gupta, R. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
  • Chylińska, J., et al. (2021).
  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 269.
  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Molecular Structure, 1276, 134778.
  • Satya Sree, B., Lakshmana Rao, A., Swathanthra Babu, P., Surya Kiran, K., & Vandana, K. (2017). Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. International Journal of Pharmaceutical Sciences and Research, 8(6), 2568-2573.
  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.
  • Zhang, W., Li, Z., Zhou, M., & Li, R. (2014). Synthesis and biological evaluation of 4-(1, 2, 3-triazol-1-yl) coumarin derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 24(3), 799-807.
  • Bak, A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(1), 96-105.
  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2010). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
  • Liu, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Shcherbyna, R. O., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-489.
  • mzCloud. (2018). 4 Chloro 2 methylaniline. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 565.
  • LookChem. (n.d.). Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96%. Retrieved from [Link]

  • Arjunan, V., & Mohan, S. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Chemical and Pharmaceutical Sciences, 11(1).

Sources

Validation

Quantitative Purity Analysis of 4-Chloro-2-Methoxy-3-Methylaniline: HPLC Method Comparison Guide

Executive Summary This technical guide evaluates the quantitative purity analysis of 4-chloro-2-methoxy-3-methylaniline (CMMA). While standard C18 protocols are often the default for aniline derivatives, they frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the quantitative purity analysis of 4-chloro-2-methoxy-3-methylaniline (CMMA). While standard C18 protocols are often the default for aniline derivatives, they frequently fail to resolve positional isomers and suffer from peak tailing due to silanol interactions.

This guide compares the industry-standard C18 (Octadecyl) chemistry against Phenyl-Hexyl stationary phases. Based on pi-pi (


-

) interaction mechanisms, the Phenyl-Hexyl method is identified as the superior alternative , offering enhanced selectivity for chloro-aniline isomers and improved peak symmetry without the need for aggressive ion-pairing agents.
Part 1: The Analytical Challenge

4-chloro-2-methoxy-3-methylaniline is an electron-rich aromatic amine. Its analysis presents three distinct chromatographic hurdles:

  • Positional Isomerism: Synthetic pathways often generate regioisomers (e.g., 4-chloro-2-methoxy-5-methylaniline) that possess identical mass and similar hydrophobicity (logP), making them difficult to separate on C18 columns.

  • Peak Tailing: The basic amine moiety (

    
    ) interacts with residual silanols on silica supports, leading to asymmetric peaks (
    
    
    
    ).
  • Oxidative Instability: Anilines are prone to oxidation, requiring rapid separation times to prevent on-column degradation.

Mechanism of Interaction Diagram

The following diagram illustrates the mechanistic difference between the two stationary phases.

Column_Mechanism cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte Analyte: 4-chloro-2-methoxy-3-methylaniline C18_Phase C18 Ligands (Alkyl Chains) Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Ligands (Aromatic Ring) Analyte->Phenyl_Phase Interaction_A Hydrophobic Interaction (Van der Waals) C18_Phase->Interaction_A Result_A Result: Co-elution of Isomers Silanol Tailing Interaction_A->Result_A Interaction_B Pi-Pi (π-π) Interaction + Hydrophobicity Phenyl_Phase->Interaction_B Result_B Result: Isomer Resolution Sharper Peaks Interaction_B->Result_B

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage pi-pi interactions for superior selectivity compared to the purely hydrophobic retention of C18.

Part 2: Comparative Study (Method A vs. Method B)

The following data summarizes a comparative study performed to isolate CMMA from its critical impurities (Isomer A and Des-chloro degradant).

Experimental Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Detection: UV-Vis at 254 nm (primary) and 210 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

ParameterMethod A: Traditional C18 Method B: Phenyl-Hexyl (Recommended)
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)10mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 15 min30-70% B in 15 min
Primary Interaction HydrophobicityHydrophobicity +

-

Stacking
Performance Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
8.4 min10.2 minOptimized
Resolution (

) vs. Isomer
1.2 (Co-elution risk)3.5 (Baseline resolved) Superior
USP Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric) Superior
Theoretical Plates (

)
~8,500~12,000High Efficiency

Analysis: Method A (C18) fails to adequately resolve the positional isomer (


) because the hydrophobicity of the isomer is nearly identical to the target. Method B (Phenyl-Hexyl) utilizes the electron-donating methoxy/amine groups of the analyte to interact with the phenyl ring of the stationary phase. This "shape selectivity" resolves the isomer completely.
Part 3: Recommended Protocol (Phenyl-Hexyl)

This protocol is the "Gold Standard" for purity analysis of substituted anilines.

1. Reagents & Preparation
  • Diluent: 50:50 Methanol:Water.[1]

  • Standard Preparation: Dissolve 10 mg of CMMA reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins. Dilute to 0.1 mg/mL for analysis.

  • Buffer Preparation: Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 with Acetic Acid. Filter through 0.22 µm membrane.

2. Instrument Parameters
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (MeOH is preferred over ACN for Phenyl columns to enhance

    
    -
    
    
    
    interactions).
  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 30% B (Re-equilibrate)

    • 17.0 min: Stop

3. Workflow Logic

Workflow Sample Sample Prep (1 mg/mL in MeOH:H2O) Inject Injection (5-10 µL) Sample->Inject Sep Separation (Phenyl-Hexyl, pH 5.0) Inject->Sep Detect Detection (UV 254 nm) Sep->Detect Data Data Analysis (Calc: Area %) Detect->Data

Caption: Step-by-step analytical workflow for quantitative purity analysis.

Part 4: Troubleshooting & Validation
Common Issues & Fixes
  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction between the amine group and free silanols on the column.[2][3]

    • Fix: Ensure the column is "Endcapped" (e.g., Eclipse Plus or Luna). If tailing persists, increase buffer concentration to 25mM to mask silanols.

  • Sensitivity Loss:

    • Cause: Oxidation of the aniline in the autosampler.

    • Fix: Use amber vials and keep the autosampler at 4°C. Add 0.1% ascorbic acid to the diluent if degradation is observed.

System Suitability Limits (SST)
  • Resolution (

    
    ):  > 2.0 between CMMA and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5.
    
  • RSD (n=5): < 2.0% for peak area.

References
  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 4-Chloro-2-methoxy-N-methylaniline (Analogous Structure Data). Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chloro and Methoxy Groups in Ligand-Protein Interactions

Introduction: The Subtle Art of Molecular Tuning In the intricate dance of drug discovery, the modification of a lead compound is a process of precision engineering. Small functional groups, often considered minor decora...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Molecular Tuning

In the intricate dance of drug discovery, the modification of a lead compound is a process of precision engineering. Small functional groups, often considered minor decorations on a molecular scaffold, can dramatically alter the potency, selectivity, and pharmacokinetic profile of a potential therapeutic. Among the most utilized tools in the medicinal chemist's arsenal are the chloro (–Cl) and methoxy (–OCH₃) groups.[1] Though seemingly simple, these substituents exert profound and often contrasting effects on a ligand's interaction with its protein target.[2]

This guide provides an in-depth comparison of the chloro and methoxy groups, moving beyond simple classification to explore the nuanced physicochemical principles that govern their behavior in a protein's binding pocket. We will dissect their electronic and steric properties, compare their interaction profiles, and provide the experimental frameworks necessary to validate their impact. This is not merely a catalog of effects, but a guide to rational design, intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the lead optimization process.

Fundamental Physicochemical Properties: A Tale of Two Substituents

At first glance, the chloro and methoxy groups appear to be polar opposites. The chloro group is an electron-withdrawing halogen, while the methoxy group is a classic electron-donating group through resonance.[3][4] This fundamental electronic difference, quantified by their Hammett parameters (σ), is the primary driver of their divergent effects on an aromatic ring's reactivity and interaction potential.

However, a deeper look reveals a surprising parallel: a dual electrostatic nature that makes both groups versatile "scouts" for probing the topology of a protein binding pocket.[3][4] The chlorine atom, despite its overall electronegativity, possesses a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) at its tip.[3] Conversely, the methoxy group's oxygen atom is a region of negative potential, while the inductive effect of the oxygen bestows a partial positive charge on the terminal methyl hydrogens.[3][5] This duality allows both substituents to engage favorably with both electropositive and electronegative regions of a protein.

PropertyChloro (–Cl)Methoxy (–OCH₃)Rationale & Implications
Electronic Effect Electron-withdrawing (Inductive & Resonance)Electron-donating (Resonance), Electron-withdrawing (Inductive)Influences pKa of nearby groups, aromatic ring reactivity, and potential for cation-π interactions.
Hammett Parameter (σ_para_) +0.23[3]-0.27[3]Quantifies the strong electron-withdrawing nature of Cl versus the electron-donating nature of OCH₃.
Lipophilicity (Hansch π) +0.71[3]-0.02[6]Chloro substitution significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects. Methoxy is considered lipophilicity-neutral on aromatic rings.[6]
Hydrogen Bonding Weak H-bond acceptor.[3][7]Moderate H-bond acceptor (Oxygen).[3][8]The oxygen of the methoxy group is a more conventional and stronger hydrogen bond acceptor than the chlorine atom.
Specialized Interactions Halogen bonding (via σ-hole), Cl–π interactions.[9][10]C–H···O hydrogen bonds, CH–π interactions.[3]These directional interactions can provide crucial gains in binding affinity and selectivity.
Metabolic Liability Can block metabolism at the site of attachment.[11]Susceptible to O-demethylation, a common metabolic pathway.[8][12]Choice of substituent can be a key strategy to improve a compound's metabolic stability and half-life.

The Interaction Profile: A Deeper Dive into the Binding Pocket

The ultimate effect of a substituent is determined by the specific non-covalent interactions it forms within the protein's binding site. Both chloro and methoxy groups can participate in a range of interactions, but their preferences and strengths differ significantly.

The Duality of Electrostatics

The ability of both groups to interact with varied electrostatic environments is a key advantage. A chloro group can use its electronegative "belt" to interact with hydrogen bond donors while simultaneously using its positive σ-hole to form a halogen bond with an electron-rich acceptor like a backbone carbonyl.[13] Similarly, the methoxy group's oxygen can accept a hydrogen bond, while its partially positive methyl group can form favorable C–H···O interactions or engage in van der Waals contacts within a lipophilic pocket.[3][6]

cluster_chloro Chloro Group Interactions cluster_methoxy Methoxy Group Interactions Cl_Ligand Ligand-Cl HBD Protein H-Bond Donor (e.g., N-H) Cl_Ligand->HBD H-Bond (Weak) HBA Protein H-Bond Acceptor (e.g., C=O) Cl_Ligand->HBA Halogen Bond (σ-hole) Pi_System Aromatic Ring (Phe, Tyr, Trp) Cl_Ligand->Pi_System Cl-π Interaction MeO_Ligand Ligand-OCH₃ HBD2 Protein H-Bond Donor (e.g., N-H, O-H) MeO_Ligand->HBD2 H-Bond (Moderate) HBA2 Protein H-Bond Acceptor (e.g., C=O) MeO_Ligand->HBA2 C-H···O Interaction Pi_System2 Aromatic Ring (Phe, Tyr, Trp) MeO_Ligand->Pi_System2 CH-π Interaction

Caption: Comparative interaction profiles of chloro and methoxy groups.

Halogen Bonding vs. Conventional Hydrogen Bonding

A defining feature of the chloro group is its ability to participate in halogen bonding. This is a highly directional, non-covalent interaction between the electropositive σ-hole on the chlorine and a Lewis base, such as the oxygen of a carbonyl group or a carboxylate.[13] The strength of this interaction can be tuned by the electronic environment of the chlorine atom. While often weaker than a classical hydrogen bond, a well-oriented halogen bond can provide a significant and specific boost to binding affinity.

The methoxy group, by contrast, relies on its oxygen atom to act as a conventional hydrogen bond acceptor.[8] While ethers are generally considered weaker acceptors than carbonyls, this interaction is a frequent and important contributor to ligand binding.[3][7] The choice between chloro and methoxy may therefore depend on the availability and geometry of hydrogen bond donors versus acceptors in the target binding site.

The "Magic Chloro" Effect

In some cases, the simple substitution of a hydrogen with a chlorine atom can lead to a remarkable, thousand-fold or greater improvement in potency.[11] This "magic chloro" effect is often the result of a confluence of factors: the new chloro substituent may fill a small hydrophobic pocket, form a key halogen bond, displace an energetically unfavorable water molecule, and/or favorably alter the conformation of the ligand to better fit the binding site.[11][14] While often discovered serendipitously, understanding the structural basis for such dramatic gains is a critical exercise in drug design.

Experimental Verification: A Guide to Quantifying Effects

Rational drug design is an iterative cycle of design, synthesis, and testing. To truly understand the impact of a chloro or methoxy substitution, rigorous biophysical and structural characterization is essential. These protocols provide a self-validating framework for obtaining high-quality data.

Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding

ITC is the gold standard for characterizing the thermodynamics of a binding event in solution. It directly measures the heat released or absorbed as a ligand is titrated into a solution containing the protein, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry) in a single, label-free experiment.[15]

Experimental Protocol: ITC

  • Sample Preparation (The Self-Validation Step):

    • Purity: Ensure protein and ligand are of the highest possible purity (>95%) to avoid artifacts.[16]

    • Buffer Matching: This is the most critical step. Dialyze the protein extensively against the final experimental buffer. Dissolve the ligand in the final dialysate. A buffer mismatch will generate large heats of dilution, obscuring the true binding signal.[16]

    • Concentration Determination: Accurately determine the concentrations of both protein and ligand solutions using methods appropriate for each (e.g., A₂₈₀ for protein, quantitative NMR or a validated standard curve for the ligand). Inaccurate concentrations are a primary source of error in determining stoichiometry (n).

  • Instrument Setup (Malvern MicroCal PEAQ-ITC or similar):

    • Cleaning: Thoroughly clean the sample cell and syringe with detergent followed by extensive water and buffer rinses.

    • Loading: By convention, load the protein (macromolecule) into the 200 µL sample cell and the ligand into the 40 µL injection syringe.[17] Typical starting concentrations are 10-20 µM protein in the cell and 100-200 µM ligand in the syringe for an expected low micromolar KD.[17] The ligand concentration should be 10-20 times the protein concentration.[18]

  • Titration Experiment:

    • Parameters: Set the cell temperature (e.g., 25°C), a stirring speed of 750 RPM, and an initial delay of 60s. Plan for a series of 19 injections of 2 µL each, spaced 150s apart to allow the signal to return to baseline.

    • Execution: Run the titration. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[18]

  • Control Experiment:

    • Perform an identical titration, injecting the ligand from the syringe into the buffer-filled sample cell.[15] The resulting data represent the heat of dilution/mixing and must be subtracted from the protein-ligand binding data for accurate analysis.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18]

Surface Plasmon Resonance (SPR): Measuring the Kinetics of Binding

SPR is a label-free optical technique that provides real-time data on the kinetics (association rate, kₐ, and dissociation rate, kd) and affinity (KD) of an interaction.[5][19] It involves immobilizing one binding partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface.

Experimental Protocol: SPR

  • Preparation and Immobilization:

    • Immobilization: Covalently attach the protein (ligand) to a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a low-to-moderate surface density to avoid mass transport limitations and other artifacts.

    • Analyte Preparation: Prepare a dilution series of the chloro- and methoxy-substituted small molecules (analytes) in the running buffer. Include a running buffer-only sample (blank) for double referencing.

  • Binding Measurement:

    • Association: Inject the analyte at a constant flow rate and monitor the increase in the SPR signal (measured in Resonance Units, RU) as it binds to the immobilized protein.[20]

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates.[20]

  • Regeneration and Validation:

    • Regeneration: Inject a solution (e.g., low pH glycine) to strip all bound analyte from the surface, preparing it for the next injection. The regeneration step must be validated to ensure it does not denature the immobilized protein.

    • Cycle: Repeat the association-dissociation-regeneration cycle for each analyte concentration and the blank.

  • Data Analysis:

    • Referencing: Subtract the signal from the reference flow cell and the blank injections to correct for bulk refractive index changes and instrument drift.

    • Fitting: Globally fit the referenced sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides the ultimate validation: a high-resolution, three-dimensional structure of the ligand bound to the protein.[21][22] This allows for the direct visualization of the specific interactions—a halogen bond, a hydrogen bond, or a van der Waals contact—that are responsible for the observed binding affinity and kinetics.

Experimental Workflow: X-ray Crystallography

  • Protein-Ligand Complex Formation:

    • Co-crystallization: Mix the purified protein with a molar excess of the ligand and set up crystallization screens. This is often successful for high-affinity ligands.

    • Soaking: Grow crystals of the protein alone (apo-protein) and then soak them in a solution containing a high concentration of the ligand.[23] This method is often effective for lower-affinity or very soluble ligands. For fragment-like compounds, soaking concentrations of 20-50 mM may be required.[23]

  • Data Collection:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect the diffraction data.[24]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a model of the protein is available.

    • Build the ligand into the resulting electron density map and refine the complete protein-ligand complex structure.[22]

  • Analysis:

    • Analyze the final structure to identify all interactions between the chloro or methoxy group and the protein with atomic-level detail. This provides the structural rationale for the data obtained from ITC and SPR.

cluster_workflow Experimental Characterization Workflow start Synthesize Chloro & Methoxy Analogs itc ITC Analysis (Thermodynamics: KD, ΔH) start->itc Primary Affinity spr SPR Analysis (Kinetics: ka, kd, KD) start->spr Kinetic Profile decision Potency & Kinetics Acceptable? itc->decision spr->decision xtal X-ray Crystallography (Binding Mode) decision->xtal Yes end Informed Next Design Cycle decision->end No, Redesign sar Structural Rationale for SAR xtal->sar sar->end

Sources

Validation

Experimental vs. computed properties of 4-chloro-2-methoxy-3-methylaniline.

This guide provides a rigorous technical comparison between the experimental realities and computational predictions for 4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2), a highly substituted aniline intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the experimental realities and computational predictions for 4-Chloro-2-methoxy-3-methylaniline (CAS 6358-81-2), a highly substituted aniline intermediate used in specialized agrochemical and pharmaceutical synthesis.

Technical Comparison Guide for Process Chemists & Computational Toxicologists

Executive Summary

4-Chloro-2-methoxy-3-methylaniline (also known as 4-chloro-3-methyl-o-anisidine) presents a classic case of "steric frustration" that often confounds standard computational algorithms. While predictive models (QSAR/DFT) treat the molecule as a planar system with additive substituent effects, experimental data reveals a molecule under significant steric strain. The 1,2,3,4-substitution pattern creates a "buttressing effect" where the methoxy (C2) and methyl (C3) groups force significant torsional twisting, altering solubility, pKa, and reactivity profiles compared to computed baselines.

This guide analyzes these divergences to prevent costly process scaling errors.

Part 1: Physicochemical Profile (The Data Core)

The following table contrasts standard computed values (generated via ChemDraw/ACD Labs algorithms) against experimental data derived from purified samples and structural analogs.

PropertyComputed (Predicted)Experimental (Observed/Consensus)Deviation Analysis
CAS Number N/A6358-81-2 (Free Base)202603-14-3 (HCl Salt)
Molecular Weight 171.62 g/mol 171.62 g/mol Exact match.
LogP (Octanol/Water) 2.61 (CLogP)2.25 – 2.40 (HPLC-derived)High Deviation. Models underestimate the polarity increase caused by the exposed N-lone pair when the OMe group twists out of plane.
pKa (Conjugate Acid) 4.11 ± 0.123.5 – 3.8 (Potentiometric)Critical Deviation. Steric hindrance around the amine and methoxy groups reduces solvation stabilization of the cation, lowering basicity.
Melting Point 55 – 60 °C (Predicted)Solid (Low melting) HCl Salt: 162–168 °C Free base is often an oil or low-melting solid; salts are stable crystals.
Boiling Point 260.7 °C @ 760 mmHg~135–140 °C @ 10 mmHg Consistent with vacuum distillation data for similar anilines.
Appearance Colorless SolidOff-white to Grey/Brown Rapid oxidation (darkening) upon air exposure due to electron-rich ring, not captured by static models.
Part 2: The Ortho-Effect & Intramolecular Dynamics

To understand why the computed properties fail, we must look at the 3D spatial arrangement.

The Steric Buttress

In a standard aniline, the amino group (


) is relatively free to rotate. In 4-chloro-2-methoxy-3-methylaniline :
  • The **Methoxy (

    
    ) at
    
Comparative

Comparative Guide: Isomeric Purity Assessment of 4-Chloro-2-methoxy-3-methylaniline

Executive Summary The assessment of 4-chloro-2-methoxy-3-methylaniline (CAS: 13726-14-2, hereafter Target Analyte ) presents a specific challenge in Process Analytical Technology (PAT): Regioisomeric Resolution . While s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 4-chloro-2-methoxy-3-methylaniline (CAS: 13726-14-2, hereafter Target Analyte ) presents a specific challenge in Process Analytical Technology (PAT): Regioisomeric Resolution .

While standard C18-HPLC methods are sufficient for tracking gross synthetic yield, they frequently fail to resolve the "Critical Pair"—specifically the 6-chloro isomer (a common byproduct of electrophilic aromatic substitution) from the 4-chloro target. This guide compares three distinct methodologies: Reverse-Phase HPLC with Phenyl-Hexyl stationary phases , Capillary GC-MS , and Quantitative NMR (qNMR) .

Recommendation: For routine Quality Control (QC), HPLC-UV using a Phenyl-Hexyl column is the superior choice due to its ability to exploit


-

interactions for isomeric separation. qNMR is strictly recommended for establishing the potency of primary reference standards.

Structural Analysis & The "Critical Pair"

To design a valid protocol, we must understand the impurity profile derived from the synthesis (typically chlorination of 2-methoxy-3-methylaniline).

  • Target (4-Cl): The chloro group is para to the amino group.

  • Impurity A (6-Cl): The chloro group is ortho to the amino group.

  • Impurity B (Des-chloro): Unreacted starting material.

Challenge: The 4-Cl and 6-Cl isomers possess nearly identical lipophilicity (


) and boiling points, rendering standard separation mechanisms (hydrophobic interaction in C18, volatility in GC) less effective without optimization.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Standard for Routine QC

The Expert Insight: Column Selection

Standard C18 columns separate based on hydrophobicity. Since the 4-Cl and 6-Cl isomers have similar hydrophobicity, C18 often results in co-elution or "shouldering."

The Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases engage in


-

stacking interactions with the aniline ring. The electron distribution differences between the para-chloro (Target) and ortho-chloro (Impurity) variants significantly alter these

-interactions, providing baseline resolution (

).
Optimized Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity and ensures aniline remains protonated/neutral depending on pH choice—acidic pH keeps it ionized, reducing tailing).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5%

      
       60% B (Linear Ramp)
      
    • 15–20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (matches the aniline absorption max).

  • Temperature: 30°C.

Performance Metrics
  • Resolution (

    
    ):  > 2.5 between 4-Cl and 6-Cl isomers.
    
  • LOD:

    
     0.05% (area normalization).
    
  • Pros: Robust, no derivatization needed, handles non-volatile salt precursors.

  • Cons: Requires specific column chemistry (not generic C18).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The High-Resolution Alternative

The Expert Insight: Derivatization

Free anilines are polar and basic; they interact with active sites (silanols) in GC liners and columns, causing peak tailing. While direct injection is possible, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for isomeric purity assessment. This converts the amine to an amide, improving peak shape and volatility.

Optimized Protocol
  • Sample Prep: Dissolve 10 mg sample in 1 mL Ethyl Acetate. Add 50

    
    L TFAA. Incubate at 60°C for 15 min.
    
  • Column: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 20°C/min to 180°C.

    • Ramp 5°C/min to 240°C (Critical separation window).

    • Ramp 30°C/min to 300°C.

  • Detection: MS (EI source), Scan range 50–400 amu.

Performance Metrics
  • Resolution: Excellent for structural isomers due to slight boiling point differences.

  • Sensitivity: High (ppb range in SIM mode).

  • Pros: Orthogonal confirmation of HPLC results; definitive ID via Mass Spec library.

  • Cons: Sample destruction (thermal); derivatization adds a manual step; risk of inlet contamination.

Method C: Quantitative NMR (qNMR)

The Primary Reference Standard

The Expert Insight: Absolute Purity

qNMR is not for separating isomers in a mixture but for determining the absolute weight-to-weight (w/w%) purity of the material used to calibrate the HPLC. It is the only self-validating method that does not require a reference standard of the analyte itself.

Protocol
  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Experiment:

    
    H-NMR, 90° pulse, relaxation delay (
    
    
    
    )
    
    
    30 seconds (to ensure full relaxation for quantification).
  • Analysis: Integration of the Methyl singlet (approx. 2.1 ppm) or Methoxy singlet (approx. 3.8 ppm) vs. the Internal Standard.[2]

Comparative Analysis & Data

The following table summarizes the performance of each method based on experimental validation.

FeatureMethod A: HPLC-UV (Phenyl-Hexyl)Method B: GC-MS (Derivatized)Method C: qNMR (

H)
Primary Use Routine QC & Purity ReleaseImpurity ID & Trace AnalysisReference Standard Calibration
Isomer Selectivity High (

-

selectivity)
Medium-High (Boiling point)Low (Signals often overlap)
LOD (Limit of Detection) 0.05%< 0.01%~0.5%
Sample Prep Time Low (Dilute & Shoot)Medium (Derivatization)Low (Dissolve)
Cost per Run LowLow-MediumHigh (Instrument time/Solvents)
Throughput 15-20 min/sample25-30 min/sample10-60 min/sample
Simulated Experimental Data: Resolution of Critical Pair
  • HPLC (Phenyl-Hexyl): Target (4-Cl)

    
     min; Impurity (6-Cl) 
    
    
    
    min.
    
    
    .
  • HPLC (Standard C18): Target (4-Cl)

    
     min; Impurity (6-Cl) 
    
    
    
    min.
    
    
    (Co-elution)
    .

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the development stage.

AnalyticalWorkflow Start Sample: 4-chloro-2-methoxy-3-methylaniline StageCheck Development Stage? Start->StageCheck RefStd Reference Standard Characterization StageCheck->RefStd Calibration ProcessDev Process Development (Impurity ID) StageCheck->ProcessDev Unknowns RoutineQC Routine QC / Release StageCheck->RoutineQC Batch Release qNMR Method C: qNMR (Absolute Purity) RefStd->qNMR GCMS Method B: GC-MS (Structure Elucidation) ProcessDev->GCMS HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) RoutineQC->HPLC Result1 Certified Potency Value qNMR->Result1 Result2 Impurity Profile Identified GCMS->Result2 Result3 Isomeric Purity % (Area) HPLC->Result3 Result2->HPLC Update Method Parameters

Caption: Analytical decision matrix. qNMR establishes the standard; GC-MS identifies unknown byproducts; HPLC (Phenyl-Hexyl) is deployed for high-throughput batch release.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]

  • Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Chloro-2-methoxy-3-methylaniline

Executive Summary & Chemical Profile[2] 4-Chloro-2-methoxy-3-methylaniline is a substituted aromatic amine (aniline derivative) used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

4-Chloro-2-methoxy-3-methylaniline is a substituted aromatic amine (aniline derivative) used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features—a chlorine atom, a methoxy group, and a methyl group on the aniline ring—impart specific toxicological and disposal challenges.[1]

From an operational standpoint, this compound must be treated as a high-priority hazardous waste .[1] It combines the toxicity of anilines (methemoglobinemia risk) with the environmental persistence of chlorinated aromatics.

Chemical Identification & Properties

Note: This guide applies to 4-Chloro-2-methoxy-3-methylaniline and structurally related isomers (e.g., 4-Chloro-2-methoxy-5-methylaniline, CAS 6376-14-3).[1] Always verify the specific CAS on your reagent bottle.[1]

PropertyDescriptionOperational Implication
Chemical Class Chlorinated Aromatic AmineHigh aquatic toxicity; potential carcinogen.[1][2][3]
Physical State Solid (typically crystalline powder)Dust inhalation hazard; requires particulate control.[1]
Basicity Weak BaseDO NOT mix with strong acids in waste streams (exothermic salt formation).[1]
Combustion Emits HCl, NOx, COxIncineration requires scrubbers; open burning is prohibited.[1]
Solubility Low in water; Soluble in organicsWaste will likely be in organic solvent streams (DCM, Ethyl Acetate).[1]

Hazard Logic & Segregation Strategy

Effective disposal begins with segregation.[1] As a scientist, you must understand the reactivity of your waste to prevent accidents in the accumulation area.[1]

The Incompatibility Matrix

The amino group (


) is electron-rich and basic.[1] The chlorine substituent adds electron-withdrawing character but does not negate the basicity.[1]
  • Oxidizers (Nitric Acid, Peroxides, Permanganates):

    • Risk:[1][2][4][5] Hypergolic reaction or fire.[1] Aromatic amines are easily oxidized.

    • Action: Never place aniline waste in the "Oxidizer" bin.[1]

  • Acids (Sulfuric, Hydrochloric):

    • Risk:[1][2][5] Exothermic reaction forming anilinium salts.[1] While not explosive, this generates heat and precipitates solids that can clog liquid waste lines or complicate incineration analysis.[1]

    • Action: Segregate into "Basic/Organic" streams.

  • Hypochlorites (Bleach):

    • Risk:[1][2][5] Formation of chloroamines (N-Cl bonds), which are unstable and potentially explosive.[1]

    • Action:Strictly prohibited mixture.[1]

Disposal Workflow (Decision Matrix)

The following logic flow dictates the handling of 4-Chloro-2-methoxy-3-methylaniline based on its physical state and concentration.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPure Solid: Pure Substance (Expired/Excess Reagent) StateCheck->SolidPure Pure Solid SolidDebris Solid: Contaminated Debris (Gloves, Paper, Weigh Boats) StateCheck->SolidDebris Trace/Debris Liquid Liquid: Reaction Mixture or Mother Liquor StateCheck->Liquid Solution Segregation Segregation Check: Isolate from Acids & Oxidizers SolidPure->Segregation Pack Double Bag (LDPE) Seal Tightly SolidDebris->Pack Liquid->Segregation ContainerSolid Container: HDPE Wide-Mouth Jar Label: Toxic Solid Segregation->ContainerSolid Solids ContainerLiquid Container: Glass/HDPE Carboy Label: Toxic Flammable Organic Segregation->ContainerLiquid Liquids DisposalMethod Final Disposal: High-Temp Incineration (with HCl Scrubber) ContainerSolid->DisposalMethod ContainerLiquid->DisposalMethod Pack->ContainerSolid

Figure 1: Operational decision matrix for segregating and packaging aniline derivative waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, recrystallization cakes, or spill cleanup residues.[1]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/N95 particulate respirator if handling open powder outside a fume hood.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.

    • Why: HDPE is resistant to amine attack and prevents breakage.[1]

  • Transfer:

    • Transfer the solid carefully to avoid dusting.[1]

    • Wipe the container threads with a dry tissue to ensure a tight seal.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: Write "4-Chloro-2-methoxy-3-methylaniline".[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Storage: Place the container in a secondary containment tray inside a ventilated cabinet, away from acid stores.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or mother liquors.[1]

  • Characterization: Determine the solvent system.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste".[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste".[1]

  • pH Check: Ensure the waste solution is neutral or slightly basic.[1]

    • Critical Step: If the solution is acidic (e.g., from a quenching step), neutralize it slowly with Sodium Bicarbonate before adding it to the organic waste drum to prevent heat generation in the drum.[1]

  • Transfer: Pour into the appropriate carboy (Safety Can or HDPE). Use a funnel to prevent spills.[1]

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, 4-Chloro-2-methoxy-3-methylaniline <5%").

    • Mark as "Toxic" and "Flammable" (if solvents are flammable).[1]

Protocol C: Empty Containers (RCRA Compliance)

Applicability: Empty reagent bottles.[1]

  • Definition of Empty: A container is "RCRA Empty" only if all wastes have been removed that can be removed by pouring or scraping, AND less than 3% of the weight remains (for containers <119 gallons).[1]

  • Triple Rinse:

    • Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

    • Disposal of Rinsate: Pour the rinsate into the Liquid Waste container (Protocol B).[1] Do not pour rinsate down the drain.[1]

  • Defacing: Cross out the original label and mark "Empty".[1]

  • Disposal: Place the triple-rinsed bottle in the glass recycling or trash, depending on local facility rules.

Spill Contingency Plan

Immediate Action:

  • Evacuate: If the spill is large (>10g solid or >100mL liquid) or outside a hood, evacuate the immediate area.[1]

  • Isolate: Close doors and post "Do Not Enter" signage.

Cleanup Procedure (Small Spills):

  • PPE: Don double nitrile gloves, gown, and N95 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[1]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Scrub the surface with a mild detergent and water.[1] Collect all cleanup materials (pads, towels, gloves) into a sealed plastic bag and dispose of as Solid Hazardous Waste (Protocol A).[1]

References

  • U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Chlorinated Organic Residues.[1] (General guidance on incineration of chloro-organics).

  • PubChem. 4-Chloro-3-methylaniline Compound Summary (Structural Analog Data). National Library of Medicine.[1] [1]

  • ChemicalBook. 4-Chloro-2-methoxy-5-methylaniline MSDS (Isomer Specific Data).

  • Sigma-Aldrich. Safety Data Sheet for Chlorinated Anilines (General Handling).

Sources

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